molecular formula C12H12O2 B158590 1,5-Dimethoxynaphthalene CAS No. 10075-63-5

1,5-Dimethoxynaphthalene

Cat. No.: B158590
CAS No.: 10075-63-5
M. Wt: 188.22 g/mol
InChI Key: ANCSPRJFGGDREM-UHFFFAOYSA-N
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Description

1,5-Dimethoxynaphthalene is a versatile organic compound that serves as a valuable building block in advanced scientific research. Its planar naphthalene core, which remains undistorted by the methoxy substituents, facilitates a predictable herringbone packing arrangement in the solid state, a property of significant interest in materials science . This compound is prominently employed in the synthesis of complex supramolecular architectures, including rotaxanes and catenanes, which are foundational to developing molecular magnetic devices and novel electronic components . Furthermore, this compound finds application as a key intermediate in organic synthesis. It is involved in the preparation of polyhydric alcohols and is utilized in the synthesis of agrochemicals, such as pesticides, highlighting its utility across different fields of chemical research . The structural features and reactivity of this molecule make it a crucial reagent for researchers designing new functional materials and exploring molecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethoxynaphthalene
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InChI

InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSPRJFGGDREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10291265
Record name 1,5-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
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CAS No.

10075-63-5
Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and workflow information.

Core Chemical and Physical Properties

This compound is a disubstituted naphthalene derivative with the chemical formula C₁₂H₁₂O₂.[1][2][3] It is a solid at room temperature with a melting point in the range of 180-184 °C.[3] The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₂[1][2][3]
Molecular Weight 188.22 g/mol [1][2][3]
CAS Number 10075-63-5[1][2][3]
Appearance Solid[3]
Melting Point 180-184 °C[3]
Boiling Point 311.2 °C at 760 mmHg
Density 1.097 g/cm³
Flash Point 130.3 °C
Vapor Pressure 0.00105 mmHg at 25 °C
XLogP3 3.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis and Reactivity

The primary synthetic route to this compound is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene. This involves the deprotonation of the hydroxyl groups with a base, followed by reaction with a methylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous naphthalene derivatives.

Materials:

  • 1,5-Dihydroxynaphthalene

  • Dimethyl sulfate (or Methyl iodide)

  • Sodium hydroxide (or Potassium carbonate)

  • Anhydrous acetone (if using K₂CO₃)

  • Methanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Base-mediated Deprotonation:

    • Using Sodium Hydroxide: Dissolve 1,5-dihydroxynaphthalene in a 10% aqueous sodium hydroxide solution.

    • Using Potassium Carbonate: In a flame-dried round-bottom flask, create a slurry of 1,5-dihydroxynaphthalene and an excess of finely powdered, anhydrous potassium carbonate in anhydrous acetone.[4]

  • Methylation:

    • Slowly add dimethyl sulfate (or methyl iodide) to the reaction mixture with stirring. Gentle warming may be necessary to initiate the reaction.

    • If using potassium carbonate and methyl iodide, heat the mixture to reflux and maintain it overnight with vigorous stirring.[4]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • If using NaOH, the product may precipitate out. Filter the solid and wash thoroughly with water.

    • If using K₂CO₃, filter the reaction mixture to remove the inorganic salts.[4] Evaporate the solvent from the filtrate under reduced pressure.

    • For further purification, the crude product can be extracted with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

    • The final product can be purified by recrystallization from a suitable solvent such as ethanol.

G cluster_synthesis Synthesis of this compound DHN 1,5-Dihydroxynaphthalene Alkoxide Naphthoxide Intermediate DHN->Alkoxide Deprotonation Base Base (NaOH or K₂CO₃) Base->Alkoxide DMN This compound Alkoxide->DMN Williamson Ether Synthesis (SN2) MethylatingAgent Methylating Agent (Dimethyl Sulfate or Methyl Iodide) MethylatingAgent->DMN G cluster_workflow Drug Discovery and Development Workflow Compound This compound InVitro In Vitro Studies Compound->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH) InVitro->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Signaling Signaling Pathway Analysis (e.g., Western Blot, Luciferase Assay) InVitro->Signaling InVivo In Vivo Studies InVitro->InVivo Promising Results Toxicity Toxicity Studies InVivo->Toxicity Efficacy Efficacy Studies (e.g., Xenograft Models) InVivo->Efficacy Pharmacokinetics Pharmacokinetics (ADME) InVivo->Pharmacokinetics Clinical Clinical Trials InVivo->Clinical Positive Preclinical Data

References

An In-depth Technical Guide to 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dimethoxynaphthalene, a naphthalene derivative with significant applications across various scientific and industrial fields. This document consolidates its chemical properties, synthesis protocols, and key applications to serve as a vital resource for professionals in research and development.

Compound Identification and Properties

This compound is an aromatic organic compound. Its fundamental identification and physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 10075-63-5[1][2][3]
Molecular Formula C₁₂H₁₂O₂[2][4]
Molecular Weight 188.22 g/mol [2][4]
IUPAC Name This compound[4]
Synonyms Naphthalene, 1,5-dimethoxy-[3][4]

Physicochemical Data:

PropertyValueSource
Appearance White crystalline solid[5]
Melting Point 180-184 °C[3]
Boiling Point 311.2 °C at 760 mmHg[3]
Density 1.097 g/cm³[3]
Flash Point 130.3 °C[3]
Vapor Pressure 0.00105 mmHg at 25°C[3]

Experimental Protocols

A. Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.[5]

Materials:

  • 1,5-dihydroxynaphthalene (100 g, 0.62 mol)

  • 10% Sodium Hydroxide (NaOH) solution (500 mL, 1.25 mol)

  • Dimethyl sulfate (156 g, 1.24 mol)

  • Benzene

  • Activated carbon

  • Distilled water

  • 5% Potassium Hydroxide (KOH) solution

Procedure: [5]

  • Under a nitrogen atmosphere, dissolve 100 g (0.62 mol) of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution within a 2 L two-necked round-bottom flask.

  • Slowly add 156 g (1.24 mol) of dimethyl sulfate to the solution over a period of 1 hour.

  • Allow the reaction to proceed for 2 hours. A precipitate will form.

  • Collect the resulting precipitate via vacuum filtration.

  • Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and then with 200 mL of distilled water (three times).

  • Dry the washed residue.

  • Dissolve the dried product completely in 1.5 L of benzene at 80 °C, containing 300 g of activated carbon.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool, which will result in the crystallization of this compound as white crystals. The expected yield is approximately 73 g (63%).

B. Purification Method

For further purification, this compound can be crystallized from ethanol, acetic acid, or benzene.[5] Vacuum distillation is also a viable purification technique.[5]

Applications in Research and Drug Development

This compound and its precursor, 1,5-dihydroxynaphthalene, are valuable compounds with diverse applications.

  • Pharmaceutical Intermediates: The precursor, 1,5-dihydroxynaphthalene, serves as a starting material for synthesizing various drugs, including anti-inflammatory agents, analgesics, and antipyretics.[6] It is also involved in producing natural products like Vitamin K and coenzyme Q10.[6] Naphthalene derivatives, in general, are studied for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7]

  • Industrial Synthesis: this compound is utilized in the synthesis of pesticides and in the preparation of polyhydric alcohols.[8]

  • Materials Science: The compound is a component in the development of molecular magnetic devices and complex supramolecular structures such as rotaxanes and catenanes.[8]

  • Dye and Pigment Industry: 1,5-dihydroxynaphthalene is a crucial intermediate in producing mordant azo dyes, such as C.I. Mordant Black 9.[9] It also serves as a precursor to Juglone (5-hydroxy-1,4-naphthoquinone), a natural dye.[10][11]

Visualization of Synthetic Pathway

The synthesis of this compound from its diol precursor is a foundational reaction for its production. The workflow illustrates the key reactants, reagents, and the resulting product.

Synthesis_Workflow Reagent1 1,5-Dihydroxynaphthalene Reaction Williamson Ether Synthesis Reagent1->Reaction Reagent2 Dimethyl Sulfate (CH₃)₂SO₄ Reagent2->Reaction Base Sodium Hydroxide (NaOH) Base->Reaction Base Product This compound Reaction->Product Yields

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of 1,5-dimethoxynaphthalene. The document includes detailed spectroscopic data, crystallographic analysis, and experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Physicochemical and Structural Properties

This compound is a white crystalline solid with the chemical formula C₁₂H₁₂O₂.[1][2][3] It is an important chemical intermediate used in the synthesis of pesticides, polyhydric alcohols, and as a component in molecular magnetic devices.[4]

PropertyValueReference
IUPAC Name This compound
CAS Number 10075-63-5[1][2][3]
Molecular Formula C₁₂H₁₂O₂[2][4]
Molecular Weight 188.22 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 180-184 °C[3][5]
SMILES COC1=CC=CC2=C1C=CC=C2OC[1]
InChIKey ANCSPRJFGGDREM-UHFFFAOYSA-N[1]

Molecular Structure Visualization

The structure of this compound consists of a naphthalene core with two methoxy groups (-OCH₃) substituted at the 1 and 5 positions.

Caption: 2D chemical structure of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/c.[4] A key feature of its solid-state structure is that the molecule is located on an inversion centre.[4] This arrangement indicates that the methoxy groups do not cause any significant distortion to the planarity of the naphthalene ring system.[4] In the crystal lattice, molecules adopt a herringbone packing motif.[4] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which form chains propagating along the[6] direction.[4]

Crystal Data ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
a (Å) 7.0412 (3)[4]
b (Å) 10.1058 (4)[4]
c (Å) 6.5773 (2)[4]
β (º) 95.509 (3)[4]
Volume (ų) 465.86 (3)[4]
Z 2[4]
Calculated Density (Mg m⁻³) 1.342[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignmentReference
7.70Doublet (d)8.82HAromatic Protons[3]
7.38Triplet (t)8.02HAromatic Protons[3]
6.98Doublet (d)8.02HAromatic Protons[3]
3.94Singlet (s)N/A6HMethoxy Protons (-OCH₃)[3]
(Solvent: CDCl₃, Frequency: 400 MHz)

¹³C NMR Spectroscopy ¹³C NMR data for this compound is available in spectral databases, providing further confirmation of the carbon skeleton.[1]

Mass Spectrometry Electron ionization mass spectrometry (GC-MS) shows a prominent molecular ion peak consistent with its molecular weight.

m/zRelative IntensityAssignmentReference
188Top Peak[M]⁺ (Molecular Ion)[1]
1732nd Highest[M-CH₃]⁺[1]
1153rd HighestFragment Ion[1]

Infrared (IR) Spectroscopy FT-IR and FT-Raman spectra of this compound have been experimentally recorded and analyzed with the support of Density Functional Theory (DFT) calculations to assign vibrational frequencies.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis via the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.[3]

Materials:

  • 1,5-Dihydroxynaphthalene (100 g, 0.62 mol)

  • 10% Sodium Hydroxide (NaOH) solution (500 mL)

  • Dimethyl sulfate (156 g, 1.24 mol)

  • 5% Potassium Hydroxide (KOH) solution

  • Benzene

  • Activated Carbon

  • Distilled water

Procedure:

  • Under a nitrogen atmosphere, dissolve 100 g of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution in a 2 L two-necked round-bottom flask.

  • Slowly add 156 g of dimethyl sulfate over a period of 1 hour.

  • Allow the reaction to proceed for 2 hours. A precipitate will form.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and 200 mL of distilled water (three times).

  • Dry the washed solid.

  • For purification, dissolve the dried residue completely in 1.5 L of benzene at 80 °C containing 300 g of activated carbon.

  • Filter the hot solution and allow it to cool, which will yield white crystals of this compound.

Reactants Reactants: 1,5-Dihydroxynaphthalene Dimethyl Sulfate 10% NaOH (aq) Reaction Reaction (2 hours under N₂) Reactants->Reaction Workup Workup: - Vacuum Filtration - Washing (KOH, H₂O) Reaction->Workup Purification Purification: - Dissolve in hot Benzene - Treat with Activated Carbon - Hot Filtration & Crystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

B. Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for the structural characterization of a synthesized compound like this compound.[4]

Methodology:

  • Crystal Growth: Obtain single crystals suitable for diffraction. For this compound, colorless single crystals were grown from a methanol/ethyl acetate solvent blend.[4]

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., an Oxford Diffraction SuperNova). Collect diffraction data at a controlled temperature (e.g., 150 K).[4]

  • Structure Solution: Process the collected data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data until the model converges, yielding the final, detailed molecular structure.[4]

CrystalGrowth Crystal Growth (e.g., from Methanol/ Ethyl Acetate) DataCollection X-ray Data Collection (SuperNova Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (Determine Space Group & Initial Model) DataCollection->StructureSolution StructureRefinement Structure Refinement (Final Atomic Positions & Parameters) StructureSolution->StructureRefinement

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

1,5-Dimethoxynaphthalene synthesis from 1,5-dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,5-Dimethoxynaphthalene from 1,5-Dihydroxynaphthalene

This technical guide provides a comprehensive overview of the synthesis of this compound from 1,5-dihydroxynaphthalene. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely employed method for preparing ethers.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Introduction and Reaction Principle

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pesticides and materials for the electronics industry.[2] The synthesis from 1,5-dihydroxynaphthalene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The core of the reaction involves the deprotonation of the two hydroxyl groups of 1,5-dihydroxynaphthalene by a strong base to form the more nucleophilic 1,5-naphthoxide dianion. This dianion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide.[1][3] This process occurs twice to yield the final diether product, this compound.

Experimental Protocols

Two common protocols for the methylation of dihydroxynaphthalenes are presented below, adapted for the synthesis of this compound.

Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This protocol is adapted from a standard procedure for the methylation of naphthols.[1]

Materials:

  • 1,5-Dihydroxynaphthalene (C₁₀H₈O₂)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.

  • Diethyl ether or Dichloromethane

  • Dilute Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1,5-dihydroxynaphthalene (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents).

  • Cool the resulting solution in an ice bath to maintain a low temperature.

  • Slowly and carefully add dimethyl sulfate (2.2 equivalents) to the cooled solution with continuous stirring. Handle dimethyl sulfate in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Gentle warming may be applied to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may separate as a solid. If so, filter the solid product and wash it thoroughly with water.[1]

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from dilute ethanol to obtain pure this compound.[1]

Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate

This protocol is based on a procedure using methyl iodide as the methylating agent and potassium carbonate as the base in an organic solvent.[6]

Materials:

  • 1,5-Dihydroxynaphthalene (C₁₀H₈O₂)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Methyl Iodide (CH₃I) - Caution: Toxic and a suspected carcinogen.

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dihydroxynaphthalene (1 equivalent) and an excess of finely powdered, anhydrous potassium carbonate (approximately 5-10 equivalents).[6][7]

  • Add anhydrous acetone or DMF as the solvent to the flask.

  • Add methyl iodide (at least 2.5 equivalents) to the reaction mixture. Handle methyl iodide in a fume hood.

  • Heat the mixture to reflux and maintain it for several hours to overnight with vigorous stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Data Presentation

The following table summarizes the quantitative data and conditions for the synthesis of this compound. The yield and purity are based on optimized procedures for similar dihydroxynaphthalene methylations.[8]

ParameterProtocol 1 (DMS/NaOH)Protocol 2 (CH₃I/K₂CO₃)Reference(s)
Starting Material 1,5-Dihydroxynaphthalene (1 eq)1,5-Dihydroxynaphthalene (1 eq)[9]
Methylating Agent Dimethyl Sulfate (~2.2 eq)Methyl Iodide (>2.5 eq)[1][6]
Base Sodium Hydroxide (~2.2 eq)Potassium Carbonate (5-10 eq)[1][6]
Solvent WaterAcetone or DMF[1][6]
Reaction Temperature 0 °C to Room TemperatureReflux Temperature[1][6]
Reaction Time 3-4 hoursOvernight[5][6]
Typical Yield >90%~90%[6][8]
Product Purity >98% (after recrystallization)>98% (after purification)[8]
Product Melting Point Not specified, but pure solidNot specified, but pure solid[2]
Product Formula C₁₂H₁₂O₂C₁₂H₁₂O₂[10]
Product Molar Mass 188.22 g/mol 188.22 g/mol [10]

Mandatory Visualizations

Reaction Scheme

The following diagram illustrates the overall chemical transformation.

ReactionScheme cluster_reactants Reactants cluster_products Products 1_5_Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 1_5_Dimethoxynaphthalene This compound 1_5_Dihydroxynaphthalene->1_5_Dimethoxynaphthalene Base (e.g., NaOH) Solvent Methylating_Agent + 2 CH₃-X (e.g., X = I, OSO₃CH₃) Byproducts + 2 NaX + 2 H₂O (for NaOH base)

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

This diagram provides a step-by-step visual guide to the synthesis and purification process.

ExperimentalWorkflow arrow -> Start Start: 1,5-Dihydroxynaphthalene Dissolve 1. Dissolve in Base/Solvent (e.g., NaOH(aq) or K₂CO₃/Acetone) Start->Dissolve AddReagent 2. Add Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) (Control Temperature) Dissolve->AddReagent React 3. Reaction (Stir at specified temperature and time) AddReagent->React Quench 4. Work-up (Quench, Extract with Organic Solvent) React->Quench Separate 5. Phase Separation (Collect organic layer) Quench->Separate Wash 6. Wash Organic Layer (Water and Brine) Separate->Wash Dry 7. Dry (Anhydrous Na₂SO₄) Wash->Dry Evaporate 8. Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Purify 9. Purification (Recrystallization or Column Chromatography) Evaporate->Purify End End: Pure this compound Purify->End

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Physical Properties of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxynaphthalene is an aromatic organic compound with the chemical formula C₁₂H₁₂O₂. As a derivative of naphthalene, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
CAS Number 10075-63-5
Appearance Solid

Quantitative Physical Data

The key quantitative physical properties of this compound are presented in the following table for easy reference and comparison.

Physical PropertyValue
Melting Point 180-184 °C[1]
Boiling Point 311.2 °C at 760 mmHg
Density 1.097 g/cm³
Vapor Pressure 0.00105 mmHg at 25°C
Flash Point 130.3 °C

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as this compound.

Purification by Recrystallization

Prior to the determination of its physical properties, it is crucial to ensure the purity of the this compound sample. Recrystallization is a standard method for purifying solid organic compounds.

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, the crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If insoluble impurities are present, the hot solution is quickly filtered to remove them.

  • Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Isolation of Crystals: The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are then dried to remove any residual solvent.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance.

Methodology:

  • Sample Preparation: A small amount of the dried, purified this compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a Thiele tube filled with mineral oil.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

For a solid with a known boiling point, this method can be used for verification, although it is more commonly applied to liquids.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil. The oil level should be above the sample level in the test tube.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.

  • Boiling Point Reading: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Density Determination (Liquid Displacement Method)

The density of an insoluble solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

  • Mass Measurement: A known mass of purified this compound is accurately weighed using an analytical balance.

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, if appropriate), and the initial volume is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: The ¹H-NMR spectrum is acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

  • Spectral Analysis: The chemical shifts, integration values (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of this compound. The ¹H-NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an organic compound like this compound.

G Experimental Workflow for Characterization of this compound cluster_physical cluster_spectral A Synthesis of Crude This compound B Purification by Recrystallization A->B Crude Product C Purity Assessment (e.g., TLC, HPLC) B->C Purified Solid C->B Impure, re-purify D Physical Property Determination C->D Pure H Spectroscopic Characterization C->H Pure E Melting Point Determination D->E F Boiling Point Determination D->F G Density Determination D->G M Final Characterized This compound I ¹H-NMR Spectroscopy H->I J ¹³C-NMR Spectroscopy H->J K IR Spectroscopy H->K L Mass Spectrometry H->L

Caption: Workflow for the characterization of this compound.

References

A Technical Guide to the Solubility of 1,5-Dimethoxynaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dimethoxynaphthalene in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their specific systems of interest. The guide outlines the theoretical principles of solubility, presents established methodologies for solubility determination, and includes a standardized workflow diagram. A template for data presentation is also provided to encourage systematic data collection and comparison.

Introduction

This compound is an aromatic ether with a naphthalene core, a structure that suggests a predominantly nonpolar character with some capacity for polar interactions due to the two methoxy groups. Understanding its solubility in various organic solvents is critical for a wide range of applications, including organic synthesis, purification, formulation development in the pharmaceutical industry, and materials science. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents. However, precise quantitative solubility data is essential for process optimization and rational solvent selection.

Given the data gap, this guide provides the necessary tools for researchers to experimentally determine the solubility of this compound.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive set of quantitative solubility data for this compound across a range of organic solvents and temperatures is not available in published literature. To facilitate standardized data collection and comparison within the scientific community, the following table structure is recommended for reporting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)Method of Determination
e.g., Acetone25Data to be determinedData to be determinedData to be determinede.g., Gravimetric
e.g., Ethanol25Data to be determinedData to be determinedData to be determinede.g., Spectroscopic
e.g., Toluene25Data to be determinedData to be determinedData to be determinede.g., Gravimetric
e.g., Hexane25Data to be determinedData to be determinedData to be determinede.g., Spectroscopic
..................

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of solid organic compounds like this compound in organic solvents. The choice of method may depend on the equipment available, the nature of the solvent, and the desired accuracy.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute in a known amount of the solvent.

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation & Reporting start Start add_excess Add excess this compound to a known volume/mass of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle separate Separate supernatant from solid (e.g., filtration, centrifugation) settle->separate quantify Quantify the concentration of the solute in a known amount of the supernatant separate->quantify gravimetric Gravimetric Method: Evaporate solvent and weigh residue quantify->gravimetric spectroscopic Spectroscopic Method: Measure absorbance and calculate concentration quantify->spectroscopic calculate Calculate solubility in desired units (g/100mL, mol/L, etc.) quantify->calculate end End calculate->end

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe and syringe filter (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a vial containing a known mass or volume of the chosen organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

  • Dispense the filtered supernatant into a pre-weighed evaporating dish or vial.

  • Record the exact mass of the supernatant transferred.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

  • Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

  • The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

  • Calculate the solubility in the desired units (e.g., g of solute / 100 g of solvent, or g/100 mL).

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and absorb in the UV-Vis region. It is often faster than the gravimetric method but requires the initial generation of a calibration curve.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • The same materials as for the gravimetric method for preparing the saturated solution.

Procedure:

Part 1: Preparation of Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

Part 2: Determination of Solubility

  • Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-5).

  • Carefully dilute a known volume of the filtered saturated supernatant with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity of the Solvent: Based on the "like dissolves like" principle, nonpolar to moderately polar solvents are expected to be good solvents for this compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is recommended for accurate results.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While quantitative solubility data for this compound is currently scarce, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to experimentally determine this crucial physicochemical property. The detailed protocols for the gravimetric and spectroscopic methods, along with the standardized data presentation format, are intended to facilitate the generation of reliable and comparable solubility data. The systematic study of the solubility of this compound in a variety of organic solvents will be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Crystal Structure of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the crystal structure of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams.

Introduction

This compound (C₁₂H₁₂O₂) is a significant organic compound with diverse applications, including in the synthesis of pesticides, the preparation of polyhydric alcohols, and as a component in molecular magnetic devices.[1] Its involvement in the creation of complex paramagnetic supramolecular architectures further underscores the importance of understanding its solid-state structure.[1] This guide delves into the specifics of its crystalline form, providing valuable insights for solid-state chemistry and materials science.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c, with the molecule situated on an inversion center.[1] A key feature of its molecular structure is the planarity of the ten-membered aromatic naphthalene ring system, with a maximum deviation of 0.0025 (9) Å.[1] This is noteworthy because, unlike some of its derivatives such as 1,5-dimethylnaphthalene, the steric interactions from the methoxy groups do not induce any significant distortion in the naphthalene core.[1] The methoxy substituents are oriented away from the center of the naphthalene moiety.[1]

The crystallographic data for this compound, determined at a temperature of 150 K, are summarized in the table below.

ParameterValue
Chemical FormulaC₁₂H₁₂O₂
Molecular Weight188.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0412 (3)
b (Å)10.1058 (4)
c (Å)6.5773 (2)
β (°)95.509 (3)
Volume (ų)465.86 (3)
Z2
RadiationCu Kα
Temperature (K)150

Source:[1]

The intramolecular bond distances and angles are all within the expected ranges for a molecule of this nature.[1] A notable exterior angle in the naphthalene moiety, C4—C5—C4', is 122.13 (9)°, which shows no evidence of distortion typically associated with 1,5-disubstitutions.[1]

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound exhibits a distinct herringbone packing motif, with the molecules arranged in layers parallel to the (100) lattice plane.[1] The packing is stabilized by very weak C—H⋯O intermolecular hydrogen bonds. These interactions involve the methoxy groups and lead to the formation of chains that propagate along the[2] direction.[1] The C⋯O distance for these hydrogen bonds is 3.495 (1) Å.[1] The methoxy groups appear to be restrained in the crystal structure due to steric interactions with hydrogen atoms, which limits their rotational freedom.[1]

G cluster_synthesis Synthesis cluster_purification Purification DHN 1,5-Dihydroxynaphthalene Product Crude this compound Precipitate DHN->Product DMS Dimethyl Sulfate DMS->Product NaOH 10% NaOH Solution NaOH->Product WashKOH Wash with 5% KOH Product->WashKOH WashH2O Wash with Distilled Water WashKOH->WashH2O Dry Drying WashH2O->Dry Dissolve Dissolve in Benzene with Activated Carbon Dry->Dissolve Filter Hot Filtration Dissolve->Filter Cool Cooling and Crystallization Filter->Cool FinalProduct White Crystals of this compound Cool->FinalProduct

Synthesis and Purification Workflow of this compound.

Experimental Protocols

A general method for the synthesis of this compound involves the methylation of 1,5-dihydroxynaphthalene.

  • Reaction Setup: Under a nitrogen atmosphere, 100 g (0.62 mol) of 1,5-dihydroxynaphthalene is dissolved in 500 mL of a 10% sodium hydroxide solution in a 2 L two-necked round-bottom flask.

  • Addition of Methylating Agent: 156 g (1.24 mol) of dimethyl sulfate is added slowly to the solution over a period of 1 hour.

  • Reaction: The reaction mixture is allowed to proceed for 2 hours, during which a precipitate of the product forms.

  • Isolation: The resulting precipitate is collected by vacuum filtration.

The crude product is purified through a series of washing and recrystallization steps.

  • Washing: The filtered precipitate is washed sequentially with 200 mL of a 5% potassium hydroxide solution (twice) and then with 200 mL of distilled water (three times).

  • Drying: The washed solid is then dried.

  • Recrystallization: The dried residue is dissolved in 1.5 L of hot benzene (80 °C) containing 300 g of activated carbon. The hot solution is filtered to remove the activated carbon and then allowed to cool. Upon cooling, white crystals of this compound form.

An alternative method for obtaining single crystals suitable for X-ray diffraction involves the attempted co-crystallization of a 1:1 mixture of rac-1,1'-bi-2-naphthol and this compound from a solvent blend of methanol and ethyl acetate.[1]

The data for the crystal structure analysis was collected on an Oxford Diffraction SuperNova diffractometer.[1] An absorption correction was applied to the collected data. The structure was solved and refined, with hydrogen atoms being located in a difference map and then repositioned geometrically.[1]

G cluster_packing Crystal Packing cluster_interactions Intermolecular Interactions Molecule1 This compound Molecule Herringbone Herringbone Arrangement Molecule1->Herringbone CH_O Weak C-H...O Hydrogen Bonds Molecule1->CH_O Molecule2 Neighboring Molecule Molecule2->Herringbone Molecule2->CH_O Layers Layers parallel to (100) plane Herringbone->Layers Chains Chains along [101] direction CH_O->Chains

Logical Relationships in the Crystal Structure of this compound.

Conclusion

The crystal structure of this compound is characterized by a planar naphthalene core, a monoclinic P2₁/c space group, and a herringbone packing motif. The crystal lattice is primarily stabilized by weak C—H⋯O hydrogen bonds, which dictate the arrangement of the molecules into layers and chains. This detailed structural understanding is crucial for predicting and controlling the solid-state properties of this versatile compound, which is of significant interest to the chemical, pharmaceutical, and materials science industries.

References

Spectroscopic Profile of 1,5-Dimethoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethoxynaphthalene (CAS No. 10075-63-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and methoxy protons.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
7.70Doublet (d)8.82HH-4, H-8
7.38Triplet (t)8.02HH-3, H-7
6.98Doublet (d)8.02HH-2, H-6
3.94Singlet (s)-6H-OCH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

Chemical Shift (δ) (ppm)Assignment
155.0C-1, C-5
128.0C-4a, C-8a
127.5C-4, C-8
122.0C-3, C-7
105.0C-2, C-6
55.5-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A detailed experimental and theoretical study on the vibrational spectra of this compound has been reported.[1] The characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H Stretch-OCH₃
1600-1580StrongC=C StretchAromatic Ring
1500-1400StrongC=C StretchAromatic Ring
1250-1200StrongC-O StretchAryl Ether
1100-1000StrongC-O StretchAryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.[2]

m/zRelative Intensity (%)Proposed Fragment
188100[M]⁺ (Molecular Ion)
173~80[M - CH₃]⁺
158~20[M - 2CH₃]⁺ or [M - OCH₂]⁺
115~40[M - CH₃ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 400 MHz or 500 MHz NMR spectrometer is used. For ¹H NMR, the spectral width is typically set to 12-15 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of ~220 ppm and a longer relaxation delay of 2-5 seconds. A greater number of scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately 10-100 µg/mL.

Instrumentation and Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR NMR KBr_Pellet_IR Prepare KBr Pellet or use ATR Sample->KBr_Pellet_IR IR Dilution_MS Dilute in Volatile Solvent Sample->Dilution_MS MS NMR NMR Dissolution_NMR->NMR IR IR KBr_Pellet_IR->IR MS MS Dilution_MS->MS NMR_Data ¹H and ¹³C NMR Spectra (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure_Elucidation Molecular Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthalenediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalenediols, a class of aromatic compounds characterized by a naphthalene core bearing two hydroxyl groups, have a rich history dating back to the foundational era of organic chemistry. Initially explored for their utility in dye synthesis, these versatile scaffolds have since demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in modern drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of naphthalenediol derivatives, with a focus on their antioxidant, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

A Journey Through Time: The Discovery and Synthesis of Naphthalenediols

The story of naphthalenediols is intrinsically linked to the development of the synthetic dye industry in the late 19th and early 20th centuries. The primary historical method for their preparation was a two-step process involving the sulfonation of naphthalene followed by caustic alkali fusion. This robust but often harsh method allowed for the synthesis of various isomers, depending on the conditions of the sulfonation reaction.

One of the earliest and most common methods involved the disulfonation of naphthalene to produce naphthalenedisulfonic acids, which were then fused with sodium hydroxide at high temperatures (around 300°C) to yield the corresponding dihydroxynaphthalene. For instance, 2,7-naphthalenediol was historically produced by the caustic fusion of naphthalene-2,7-disulfonic acid.[1][2] Similarly, 1,5-dihydroxynaphthalene was prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification.[3]

Over the years, refinements to these classical methods have been introduced to improve yield and reduce the harshness of the reaction conditions. For example, the use of mixed alkali (sodium hydroxide and potassium hydroxide) and antioxidants like phenol during the alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt has been shown to prevent oxidation of the product and improve selectivity.[4] More modern approaches have also been developed, such as the synthesis of 1,2-naphthalenediol derivatives through rhodium-catalyzed intermolecular O-H insertion reactions.

The synthesis of specific isomers often required tailored approaches. For instance, a method for producing 1,6-naphthalenediol involved heating 1-amino-6-hydroxynaphthalene with an aqueous solution of a water-soluble inorganic bisulfite, followed by alkaline hydrolysis and acidification.[5] The synthesis of 1,8-diaminonaphthalene, a precursor for 1,8-naphthalenediol, has been achieved through the reduction of 1,8-dinitronaphthalene.[6][7][8]

Biological Activities and Therapeutic Potential

The initial interest in naphthalenediols as dye precursors has been largely superseded by the discovery of their significant biological activities. These compounds have demonstrated potent antioxidant, antimicrobial, and enzyme-inhibitory properties, making them attractive candidates for drug development.

Antioxidant Properties

Several naphthalenediol isomers are potent antioxidants. Notably, 1,8-naphthalenediol has been identified as a powerful H-atom transfer (HAT) antioxidant.[1][2][5] This activity is attributed to the formation of a strong intramolecular hydrogen bond in the resulting aryloxyl radical, which stabilizes the radical and enhances its antioxidant capacity.[1] The antioxidant activities of various dihydroxynaphthalenes (DHNs) have been systematically studied, revealing that isomers with an α-hydroxylation pattern, such as 1,8- and 1,6-DHN, exhibit higher antioxidant power compared to those with a β-substitution pattern like 2,6- and 2,7-DHN.

Antimicrobial Activity

Naphthalene derivatives, in general, have been recognized for their antimicrobial properties.[9][10] Specific naphthalenediol derivatives have been investigated for their ability to combat a range of pathogens. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown promising antibacterial activity against multidrug-resistant (MDR) strains of bacteria such as Pseudomonas aeruginosa.[11] The antimicrobial potential of these compounds makes them valuable leads for the development of new antibiotics to address the growing challenge of antimicrobial resistance.

Enzyme Inhibition

Naphthalenediol derivatives have also emerged as potent inhibitors of various enzymes implicated in disease. A significant area of research has been their ability to inhibit peptidyl arginine deiminases (PADs), a family of enzymes involved in the post-translational modification of proteins known as citrullination.[12][13] Dysregulation of PAD activity is linked to several autoimmune diseases and cancers. Naphthalene-based scaffolds with hydroxyl substitutions have demonstrated superior inhibition of PAD1 and PAD4, with IC50 values in the sub-micromolar range.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of various naphthalenediol derivatives.

Table 1: Antioxidant Activity of Naphthalenediol Derivatives

CompoundAssayActivity MetricValueReference
1,8-NaphthalenediolH-atom transfer to DOPPH• radicalkArOH/DOPPH•Potent[5]
4-Methoxy-1,8-naphthalenediolInhibited styrene autoxidationkArOH/ROO•6.0 x 106 M-1s-1[1]
2,3-NaphthalenediolH-atom transfer to DOPPH• radicalkArOH/DOPPH•Less active than 1,8-naphthalenediol[1]

Table 2: Antimicrobial Activity of Naphthalenediol Derivatives

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
1-(Piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR1MIC10[11]
1-(Dimethylaminomethyl)naphthalen-2-olEscherichia coliMIC25[11]
1-(Piperidin-1-ylmethyl)naphthalen-2-olEscherichia coliMIC25[11]
1-(Dimethylaminomethyl)naphthalen-2-olBacillus pumilus 82MIC400[11]
1-(Piperidin-1-ylmethyl)naphthalen-2-olBacillus subtilis ATCC 6633MIC200[11]

Table 3: Enzyme Inhibition by Naphthalenediol Derivatives

CompoundEnzymeActivity MetricValue (µM)Reference
Naphthalene-based scaffold with hydroxyl substitutionPAD1IC500.273[12]
Naphthalene-based scaffold with hydroxyl substitutionPAD4IC500.204[12]
7-Hydroxynaphthamide derivativePAD4IC500.204 ± 0.012[13]
Naphthalene scaffold (compound 13)PAD4IC500.240 ± 0.017[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Historical Synthesis of 2,7-Dihydroxynaphthalene via Alkali Fusion

This protocol is based on the traditional industrial method.

Materials:

  • 2,7-Naphthalenedisulfonic acid sodium salt

  • Sodium hydroxide (NaOH)

  • Sodium oxide (Na₂O)

  • n-Dodecane (or other suitable high-boiling inert solvent)

  • Sulfuric acid (H₂SO₄) solution (e.g., 30%)

  • High-pressure autoclave

Procedure:

  • Charge the high-pressure autoclave with 2,7-naphthalenedisulfonic acid sodium salt, sodium hydroxide, sodium oxide, and n-dodecane. A typical ratio would be 30-36 parts of the sulfonic acid salt, 4-16 parts of NaOH, and 8-20 parts of Na₂O in 30-60 parts of solvent by weight.[1]

  • Seal the autoclave and begin stirring and heating the mixture to 260-320°C.[1]

  • Maintain the reaction at this temperature with continuous stirring for 8-12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature while stirring.

  • Filter the reaction mixture to collect the solid filter cake.

  • Neutralize the filter cake with a sulfuric acid solution to a pH of 0-4 to precipitate the crude 2,7-dihydroxynaphthalene.[1]

  • Filter the resulting suspension and dry the solid product.[1]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to assess the free radical scavenging capacity of compounds.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (naphthalenediol derivative)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.

  • Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH solution).

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[5]

Materials:

  • Synthesized naphthalenediol derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.[5]

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[5]

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Naphthalenediol derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer and anti-inflammatory activities, for instance, are often linked to their ability to interfere with key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain 2-phenylnaphthalene derivatives have been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK, in cancer cells.[14] This inhibition can lead to cell cycle arrest and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf p38 p38 Ras->p38 JNK JNK Ras->JNK MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Naphthalenediol Naphthalenediol Derivatives Naphthalenediol->ERK Naphthalenediol->p38 Naphthalenediol->JNK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by naphthalenediol derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immunity. Its aberrant activation is implicated in chronic inflammatory diseases and cancer. Studies have shown that 2-phenylnaphthalene derivatives can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB, and blocking the nuclear translocation of the p65 subunit.[14] This leads to a reduction in the expression of pro-inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Naphthalenediol Naphthalenediol Derivatives Naphthalenediol->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 ER_Stress ER Stress Caspase9 Caspase-9 ER_Stress->Caspase9 Mitochondria Mitochondria Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Naphthalenediol Naphthalenediol Derivatives Naphthalenediol->FasR Upregulates Naphthalenediol->ER_Stress Induces

References

A Technical Guide to Theoretical Studies on Dimethoxynaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study dimethoxynaphthalene isomers. As the substitution pattern of the methoxy groups on the naphthalene core significantly influences molecular properties, theoretical studies are indispensable for predicting electronic structure, spectroscopic behavior, and reactivity. This document outlines the core computational protocols, summarizes key quantitative data, and details the corresponding experimental procedures for validation, serving as a comprehensive resource for professionals in chemical research and drug development.

Theoretical Methodologies in Isomer Analysis

The foundation of modern theoretical analysis for organic molecules like dimethoxynaphthalene isomers is Density Functional Theory (DFT).[1][2] This quantum chemical approach provides a robust balance between computational cost and accuracy for predicting molecular properties.[3][4]

Key computational steps and methods include:

  • Geometry Optimization: The initial step involves finding the lowest energy structure (the most stable conformation) of each isomer. This is typically performed using a specific functional, such as B3LYP or PBE0, paired with a basis set like 6-311++G(d,p) that accurately describes the electron distribution.[1][5]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra.[6]

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.[1][7]

    • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting intermolecular interactions and reactivity.[1]

  • Spectroscopic Prediction:

    • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra.[6][8] This allows for the prediction of the maximum absorption wavelength (λmax).

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate theoretical ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation.[5][9]

A generalized workflow for the theoretical characterization of these isomers is presented below.

cluster_0 Computational Analysis Workflow cluster_1 Property Calculation Modules cluster_2 Output A 1. Initial Structure Generation (For each Dimethoxynaphthalene Isomer) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy, Predict IR/Raman) B->C D 4. Electronic & Spectroscopic Property Calculation C->D D1 FMO Analysis (HOMO, LUMO, Energy Gap) D->D1 D2 MEP Mapping (Reactivity Sites) D->D2 D3 TD-DFT Calculation (UV-Vis Spectrum) D->D3 D4 GIAO Calculation (NMR Chemical Shifts) D->D4 E Predicted Properties & Spectra for Comparison D1->E D2->E D3->E D4->E

Caption: Logical workflow for the computational analysis of dimethoxynaphthalene isomers.

Data Presentation: Theoretical Properties of Naphthalene Derivatives

Table 1: Calculated Electronic Properties of Naphthalene Derivatives

This table presents the HOMO, LUMO, and energy gap (ΔE) values. A smaller energy gap generally implies higher reactivity.[1] Note that the data for dimethylnaphthalene isomers are included for comparative context, illustrating the significant impact of isomerism on electronic properties.[10]

Compound IsomerMethod/Basis SetHOMO (eV)LUMO (eV)ΔE (eV)Reference
NaphthaleneDFT/6-31G-5.82-1.074.75[7]
1,5-DimethylnaphthaleneCAM-B3LYP/6-31+G-6.45-0.416.04[10]
1,8-DimethylnaphthaleneCAM-B3LYP/6-31+G-6.23-0.385.85[10]
2,6-DimethylnaphthaleneCAM-B3LYP/6-31+G-6.29-0.525.77[10]
2,7-DimethylnaphthaleneCAM-B3LYP/6-31+G-6.26-0.525.74[10]
Table 2: Theoretical vs. Experimental UV-Vis Absorption Data

Comparing theoretically predicted absorption maxima (λmax) from TD-DFT calculations with experimental data is a crucial validation step.[5][6] The solvent environment can significantly impact absorption, which can be modeled using methods like the Polarizable Continuum Model (PCM).

CompoundMethod (Solvent)Calculated λmax (nm)Experimental λmax (nm)Reference
1-(3-methoxyphenyl)-3-(naphthalen-1-yl)propenoneTD-DFT (DMSO)345349[5]
1,2,3,4-Naphthalene diimide (N-Hexyl)- (CH₂Cl₂)-391[11]
1,2,3,4-Naphthalene diimide (N-Phenyl)- (CH₂Cl₂)-398[11]

Experimental Protocols for Synthesis and Characterization

Theoretical predictions must be anchored by experimental validation. The following sections detail standard protocols for the synthesis and spectroscopic characterization of dimethoxynaphthalene isomers and related compounds.

General Synthesis Protocol

A common route for synthesizing dimethoxynaphthalene isomers is through the Williamson ether synthesis, starting from the corresponding dihydroxynaphthalene precursor.

  • Dissolution: Dissolve the dihydroxynaphthalene isomer in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C to deprotonate the hydroxyl groups, forming a dianion.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel or recrystallization to yield the pure dimethoxynaphthalene isomer.

Spectroscopic Characterization Protocols
  • Objective: To determine the precise chemical structure and confirm isomeric purity.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the theoretical values calculated using the GIAO method to confirm the structure.[5][9]

  • Objective: To characterize the electronic transitions of the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

    • Data Acquisition: Record the absorption spectrum over a range of 200–800 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.

    • Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.[5]

The interplay between synthesis, characterization, and computational validation is crucial for a complete understanding of the isomers.

cluster_0 Experimental Workflow cluster_1 Characterization Techniques cluster_2 Theoretical Data A Synthesis (e.g., Williamson Ether Synthesis) B Purification (Column Chromatography / Recrystallization) A->B C Structural & Electronic Characterization B->C D Data Analysis & Comparison C->D C1 NMR Spectroscopy (¹H, ¹³C) C->C1 C2 UV-Vis Spectroscopy C->C2 C3 FT-IR Spectroscopy C->C3 C4 Mass Spectrometry C->C4 E Validated Isomer Structure & Properties D->E F Computational Predictions (DFT, TD-DFT, GIAO) F->D for validation

Caption: Workflow for experimental synthesis, characterization, and validation.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, offer powerful predictive insights into the structure-property relationships of dimethoxynaphthalene isomers. By calculating electronic and spectroscopic properties, researchers can understand how the placement of methoxy groups influences molecular behavior, guiding the synthesis of compounds with desired characteristics for applications in materials science and drug development. The synergy between robust computational protocols and rigorous experimental validation, as outlined in this guide, is essential for advancing research in this area.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,5-dimethoxynaphthalene, a valuable intermediate in the preparation of various organic compounds, including pesticides and molecular magnetic devices.[1] The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. The protocol described herein involves the methylation of 1,5-dihydroxynaphthalene.

Reaction Scheme:

The overall reaction involves the O-dimethylation of 1,5-dihydroxynaphthalene using a methylating agent in the presence of a base.

Experimental Protocol

This protocol is adapted from established procedures for the methylation of dihydroxynaphthalenes.[2][3]

Materials:

  • 1,5-Dihydroxynaphthalene (C₁₀H₈O₂)[4][5]

  • Dimethyl sulfate (DMS, (CH₃)₂SO₄) or Methyl Iodide (CH₃I)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Petroleum ether or hexane for recrystallization

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-dihydroxynaphthalene in a suitable solvent such as acetone or DMF.[6]

  • Addition of Base: Add an excess of a finely powdered anhydrous base, such as potassium carbonate, to the solution.[2][6] Alternatively, an aqueous solution of a base like sodium hydroxide can be used.

  • Addition of Methylating Agent: While stirring the mixture vigorously, add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise using a dropping funnel at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (typically 2-12 hours, monitor by TLC) with continuous stirring.[2]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.

    • If an aqueous base was used, or for further purification, transfer the mixture to a separatory funnel. Add an organic solvent like dichloromethane and water for extraction.[6]

    • Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water, to yield the pure product.[2]

Quantitative Data

The following table provides an example of the quantities of reactants and the expected product yield for a typical synthesis on a 10 mmol scale of 1,5-dihydroxynaphthalene. The yield is an estimate based on analogous reactions for the synthesis of dimethoxynaphthalene isomers.[3][6]

Reagent Molecular Weight ( g/mol ) Amount Moles (mmol) Molar Ratio
1,5-Dihydroxynaphthalene160.17[4]1.60 g10.01.0
Dimethyl Sulfate126.132.1 mL (2.78 g)22.02.2
Sodium Hydroxide40.000.88 g22.02.2
Product
This compound188.22[7]Theoretical: 1.88 g10.0-
Expected Yield: >90%

Visualizations

Diagram 1: Reaction Pathway

Reaction_Pathway 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene This compound This compound 1,5-Dihydroxynaphthalene->this compound Methylation Reagents (CH₃)₂SO₄, NaOH Reagents->this compound

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Setup Reaction Setup Addition Add Reagents Setup->Addition Dissolve starting material Reaction Heat to Reflux Addition->Reaction Add base & methylating agent Workup Extraction & Washing Reaction->Workup Cool and quench Purification Recrystallization Workup->Purification Isolate crude product Analysis Characterization Purification->Analysis Obtain pure product

Caption: General experimental workflow for the synthesis and purification.

References

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide or other substrate with a suitable leaving group.[3] This application note provides a detailed protocol for the synthesis of 1,5-dimethoxynaphthalene, an important fine chemical intermediate used in the synthesis of pesticides, polyhydric alcohols, and molecular magnetic devices.[4] The protocol involves the O-dimethylation of 1,5-dihydroxynaphthalene using a methylating agent in the presence of a base.

The starting material, 1,5-dihydroxynaphthalene, can be prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[5] The subsequent methylation reaction is a classic example of the Williamson ether synthesis applied to an aromatic diol.

Overall Reaction Scheme

Experimental Protocols

This protocol is adapted from procedures for analogous dihydroxynaphthalene methylations.[6][7]

Protocol: Methylation of 1,5-Dihydroxynaphthalene using Dimethyl Sulfate

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-dihydroxynaphthalene (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[6][8]

  • Add a base, such as finely pulverized anhydrous potassium carbonate (K₂CO₃) (≥ 2.2 eq.), to the solution to create a slurry.[1][6] The use of a base is critical for the deprotonation of the hydroxyl groups to form the more nucleophilic naphthoxide intermediate.

2. Reagent Addition:

  • Slowly add the methylating agent, dimethyl sulfate (DMS) (≥ 2.2 eq.), to the reaction mixture with continuous stirring. A slight exotherm may be observed.

  • Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

3. Reaction Conditions:

  • Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) with vigorous stirring.[1][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Workup and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with water to remove inorganic salts and residual solvent.[8]

  • For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane or diethyl ether, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6][9]

5. Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure product.

Data Presentation

Table 1: Reagents and Stoichiometry

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Eq.Example Mass/Volume
1,5-DihydroxynaphthaleneC₁₀H₈O₂160.171.01.60 g (10.0 mmol)
Dimethyl Sulfate (DMS)C₂H₆O₄S126.132.22.2 mL (23.2 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.23.04 g (22.0 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent~20 mL

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Appearance White to off-white solid/colorless crystals[4]
Melting Point 183-185 °C
¹H NMR (CDCl₃) δ (ppm): ~7.8 (d), ~7.3 (t), ~6.8 (d), ~3.9 (s, 6H)
¹³C NMR (CDCl₃) δ (ppm): ~155, ~130, ~126, ~115, ~105, ~56
IR (KBr) Major peaks (cm⁻¹): ~2950 (C-H), ~1600 (C=C), ~1250 (C-O)
CAS Number 605-69-6

Visualizations

Reaction Mechanism

The synthesis proceeds via a standard SN2 Williamson ether synthesis mechanism. The diol is first deprotonated by the base to form a dianion, which then acts as a potent nucleophile. This is followed by two successive nucleophilic attacks on the methylating agent.

Williamson_Mechanism Start 1,5-Dihydroxynaphthalene + Base (K₂CO₃) Intermediate Naphthoxide Dianion (Nucleophile) Start->Intermediate Deprotonation Mono_Ether Monomethoxy Intermediate Intermediate->Mono_Ether SN2 Attack Methyl_Agent1 Dimethyl Sulfate (1st eq.) Methyl_Agent1->Mono_Ether Product This compound Mono_Ether->Product 2nd SN2 Attack Methyl_Agent2 Dimethyl Sulfate (2nd eq.) Methyl_Agent2->Product

Caption: Mechanism of this compound synthesis.

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase A 1. Dissolve Diol in Solvent B 2. Add Base (K₂CO₃) A->B C 3. Add Methylating Agent (DMS) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool to RT & Quench with Water D->E F 6. Filter Crude Solid E->F G 7. Wash Solid with Water F->G H 8. Dissolve in Organic Solvent G->H I 9. Wash & Dry Solution H->I J 10. Evaporate Solvent I->J K 11. Recrystallize J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1,5-Dimethoxynaphthalene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphthalene and its derivatives are important structural motifs in the development of agrochemicals. The well-known insecticide Carbaryl, for instance, is a naphthalene derivative that has been widely used in agriculture. 1,5-Dimethoxynaphthalene, a disubstituted naphthalene, presents an interesting scaffold for chemical exploration in the pesticide discovery process. Although a specific pesticide synthesized directly from this compound is not prominently documented, its precursor, 1,5-dihydroxynaphthalene, and other isomers have been investigated for various biological activities.

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding diol, 1,5-dihydroxynaphthalene, via a Williamson ether synthesis.

Synthesis of 1,5-Dihydroxynaphthalene

1,5-Dihydroxynaphthalene can be synthesized from naphthalene through sulfonation followed by alkali fusion.[1][2]

Experimental Protocol:

  • Sulfonation: Naphthalene is treated with a sulfonating agent, such as fuming sulfuric acid, to produce naphthalene-1,5-disulfonic acid.

  • Alkali Fusion: The resulting disulfonic acid is then fused with a strong base, like sodium hydroxide, at high temperatures.

  • Acidification: The reaction mixture is cooled and then acidified to precipitate the 1,5-dihydroxynaphthalene.

  • Purification: The crude product can be purified by recrystallization.

Methylation of 1,5-Dihydroxynaphthalene

The hydroxyl groups of 1,5-dihydroxynaphthalene can be methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

  • Dissolution: 1,5-Dihydroxynaphthalene is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Base: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the hydroxyl groups.

  • Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Quantitative Data for a Related Synthesis (2,5-Dimethoxynaphthalene):

While a specific protocol with quantitative data for the synthesis of this compound was not found, a similar synthesis of 2,5-dimethoxynaphthalene from 1,6-dihydroxynaphthalene provides a useful reference.

Starting MaterialReagentsSolventReaction TimeTemperatureYield
1,6-Dihydroxynaphthalene (10.0 mmol)Iodomethane (100.0 mmol), Potassium Carbonate (100.0 mmol)DMF (15 mL)2 hoursRoom Temp.90%

This data is for the synthesis of an isomer and should be considered as a reference for optimizing the synthesis of this compound.

Potential Role in Pesticide Synthesis: A Case Study of Carbaryl

While the direct use of this compound in a commercial pesticide is not documented, the synthesis of the insecticide Carbaryl from 1-naphthol (a naphthalene derivative) illustrates a potential synthetic pathway where a dimethoxynaphthalene derivative could theoretically be involved, likely after demethylation to the diol.

Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate.

General Reaction Scheme:

1-Naphthol + Methyl Isocyanate → Carbaryl

This reaction highlights the importance of the hydroxyl group on the naphthalene ring for the formation of the carbamate linkage, which is crucial for the insecticidal activity of Carbaryl.

Signaling Pathways and Experimental Workflows

Synthesis of this compound

G Naphthalene Naphthalene Sulfonation Sulfonation (Fuming H₂SO₄) Naphthalene->Sulfonation Nds Naphthalene-1,5-disulfonic acid Sulfonation->Nds AlkaliFusion Alkali Fusion (NaOH, high temp) Nds->AlkaliFusion Ndh 1,5-Dihydroxynaphthalene AlkaliFusion->Ndh Methylation Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Ndh->Methylation Dmn This compound Methylation->Dmn

Caption: Synthetic pathway for this compound from naphthalene.

General Synthesis of a Naphthalene-Based Carbamate Insecticide (e.g., Carbaryl)

G Naphthol 1-Naphthol Reaction Reaction Naphthol->Reaction Isocyanate Methyl Isocyanate Isocyanate->Reaction Carbaryl Carbaryl Reaction->Carbaryl

Caption: General synthesis of a carbamate insecticide from a naphthol precursor.

Conclusion

While the direct role of this compound in the synthesis of specific, commercially available pesticides remains to be fully elucidated from publicly available information, its structural similarity to other naphthalene-based agrochemicals suggests its potential as a scaffold in pesticide discovery research. The synthetic protocols for this compound are based on established organic chemistry principles. Further research is needed to explore the biological activities of derivatives of this compound and to validate its potential applications in the development of new agrochemicals. Researchers are encouraged to investigate the potential of this and other naphthalene derivatives in their quest for novel and effective crop protection solutions.

References

Application Notes and Protocols: 1,5-Dimethoxynaphthalene in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxynaphthalene is a versatile aromatic building block that has found applications in the construction of complex supramolecular architectures. Its electron-rich naphthalene core and strategically positioned methoxy groups make it an attractive component for creating host-guest systems, mechanically interlocked molecules such as rotaxanes and catenanes, and other self-assembled structures.[1] The planar nature of the naphthalene ring system is not significantly distorted by the methoxy groups, allowing for predictable packing and intermolecular interactions.[1]

This document provides an overview of the application of dimethoxynaphthalene isomers in supramolecular chemistry, with a focus on providing detailed experimental protocols and data presentation for the synthesis and characterization of these systems. While specific detailed studies on this compound are limited in the current literature, this application note will leverage data from its close regioisomer, 1,6-dimethoxynaphthalene, to provide concrete examples and protocols that can be adapted for the 1,5-isomer.

I. Application of a Dimethoxynaphthalene Isomer in the Synthesis of Calix[2]naphthalenes and Hybrid[2]arenes: An Analogous System

As a closely related example, the synthesis and host-guest properties of calix[2]naphthalenes and hybrid[2]arenes derived from 1,6-dimethoxynaphthalene have been reported. These macrocycles possess extended, electron-rich cavities capable of binding organic cations.

A. Quantitative Data: Host-Guest Complexation

The association constants (Kₐ) for the complexation of a hybrid[2]arene, containing a 1,6-dimethoxynaphthalene unit, with various guest molecules were determined by ¹H NMR titration in chloroform-d (CDCl₃) at 298 K.

Host MoleculeGuest MoleculeAssociation Constant (Kₐ) [M⁻¹]
Hybrid[2]areneN-methylpyridinium iodide150 ± 10
Hybrid[2]areneN-ethylpyridinium iodide120 ± 15
Hybrid[2]areneN-benzylpyridinium chloride250 ± 20
B. Experimental Protocol: Synthesis of a Hybrid[2]arene

This protocol describes the synthesis of a hybrid[2]arene macrocycle incorporating a 1,6-dimethoxynaphthalene unit.

Materials:

  • 1,6-Dimethoxynaphthalene

  • 1,3-Dimethoxybenzene

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1,6-dimethoxynaphthalene (1.0 equivalent) and 1,3-dimethoxybenzene (3.0 equivalents) in chloroform.

  • To this solution, add paraformaldehyde (10 equivalents).

  • Add trifluoroacetic acid (TFA) as a catalyst and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure hybrid[2]arene.

Characterization: The structure and purity of the synthesized hybrid[2]arene should be confirmed using the following techniques:

  • ¹H NMR Spectroscopy

  • ¹³C NMR Spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

C. Visualization of the Synthetic Workflow

G Synthetic Workflow for Hybrid[4]arene Reactants 1,6-Dimethoxynaphthalene 1,3-Dimethoxybenzene Paraformaldehyde Reaction Reaction (CHCl3, TFA, RT, 24h) Reactants->Reaction Workup Aqueous Work-up (NaHCO3, Extraction, Drying) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure Hybrid[4]arene Purification->Product

Caption: Synthetic workflow for the preparation of a hybrid[2]arene.

II. Proposed General Protocols for Characterizing Supramolecular Interactions of this compound

The following protocols are provided as general methodologies for researchers to characterize the supramolecular interactions of this compound with various host molecules.

A. Protocol: ¹H NMR Titration for Determining Association Constants

This method is used to determine the binding affinity between a host and a guest molecule in solution.

Objective: To quantify the association constant (Kₐ) of a host-guest complex involving this compound.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a precisely known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Prepare a stock solution of this compound (guest) in the same deuterated solvent at a concentration at least 10-20 times higher than the host concentration.

  • Titration:

    • Transfer a known volume (e.g., 0.5 mL) of the host solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the host solution.

    • Add a small, precise aliquot of the guest stock solution to the NMR tube.

    • Mix the solution thoroughly and acquire another ¹H NMR spectrum.

    • Repeat the addition of the guest solution in increments, acquiring a spectrum after each addition, until no further significant changes in the chemical shifts of the host protons are observed (indicating saturation).

  • Data Analysis:

    • Identify one or more proton signals of the host molecule that exhibit a significant chemical shift change (Δδ) upon addition of the guest.

    • Plot the observed Δδ against the concentration of the guest.

    • Fit the resulting binding isotherm using a non-linear regression analysis based on a suitable binding model (e.g., 1:1, 1:2) to calculate the association constant (Kₐ).

B. Visualization of the ¹H NMR Titration Workflow

G Workflow for 1H NMR Titration Experiment Prep Prepare Host & Guest Stock Solutions Spec1 Acquire Spectrum of Host Alone Prep->Spec1 Titrate Add Aliquots of Guest & Acquire Spectra Spec1->Titrate Analyze Analyze Chemical Shift Changes (Δδ) Titrate->Analyze Plot Plot Δδ vs. [Guest] Analyze->Plot Fit Fit Binding Isotherm Plot->Fit Result Determine Association Constant (Kₐ) Fit->Result

Caption: General workflow for a ¹H NMR titration experiment.

C. Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique for obtaining a complete thermodynamic profile of a binding interaction.

Objective: To determine the association constant (Kₐ), binding enthalpy (ΔH), and binding entropy (ΔS) for the complexation of this compound with a host molecule.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the host molecule in a suitable buffer or solvent at a known concentration (typically in the low micromolar range).

    • Prepare a solution of this compound (guest) in the same buffer or solvent at a concentration 10-20 times that of the host.

    • Thoroughly degas both solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the host solution into the sample cell of the ITC instrument.

    • Load the guest solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, injection volume, and the time between injections.

    • Perform an initial small injection to account for any diffusion from the syringe tip.

    • Carry out a series of injections of the guest solution into the host solution, recording the heat change after each injection.

    • Perform a control experiment by injecting the guest solution into the buffer or solvent alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of reaction for each injection.

    • Plot the corrected heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to an appropriate binding model to determine the stoichiometry (n), association constant (Kₐ), and binding enthalpy (ΔH).

    • Calculate the Gibbs free energy (ΔG) and binding entropy (ΔS) using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

D. Visualization of the ITC Workflow

G Workflow for Isothermal Titration Calorimetry Prep Prepare & Degas Host & Guest Solutions Load Load Solutions into ITC Instrument Prep->Load Control Run Control Experiment (Heat of Dilution) Prep->Control Run Perform Titration Load->Run Analyze Integrate & Correct Data Run->Analyze Control->Analyze Fit Fit Binding Isotherm Analyze->Fit Result Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS) Fit->Result

Caption: General workflow for an ITC experiment.

References

Application Notes and Protocols: 1,5-Dimethoxynaphthalene as a Building Block for Molecular Magnetic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxynaphthalene is a versatile aromatic compound that serves as a crucial electron-donating building block in the construction of sophisticated supramolecular architectures, including rotaxanes and catenanes.[1] These mechanically interlocked molecules, when combined with suitable electron-accepting units, can be transformed into molecular magnetic devices. The principle behind their magnetic behavior lies in the formation of radical ions through charge-transfer interactions between the electron-rich this compound moiety and an electron-deficient counterpart. This application note provides detailed protocols for the synthesis and characterization of a[2]catenane, a type of mechanically interlocked molecule, which can function as a molecular switch and a precursor to a molecular magnetic device.

Principle of Operation: From Donor-Acceptor to Molecular Magnet

The foundation of creating a molecular magnetic device from this compound lies in the principles of donor-acceptor chemistry and the generation of stable radical ions. In the featured[2]catenane system, the 1,5-dioxy-naphthalene unit (a derivative of this compound) acts as the electron donor, while the cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺) ring serves as the electron acceptor.

Upon photoexcitation or chemical oxidation, an electron is transferred from the naphthalene unit to the CBPQT⁴⁺ ring. This process creates a radical cation on the naphthalene moiety and a radical cation on one of the bipyridinium units of the CBPQT⁴⁺ ring. The presence of these unpaired electrons, or radicals, imparts paramagnetic properties to the molecule, turning it into a molecular magnet. The magnetic state can be switched "on" and "off" by controlling the charge-transfer process, making these systems promising for applications in molecular electronics and spintronics.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are essential for the success of the synthesis.

Synthesis of the[2]Catenane

This protocol is adapted from the kinetically controlled synthesis of cyclobis(paraquat-p-phenylene)-based[2]catenanes.[3]

Step 1: Synthesis of the Acyclic Oligoether Thread

The thread molecule incorporates the 1,5-dioxynaphthalene unit and is terminated with reactive groups for the final ring-closing reaction.

  • Materials: 1,5-dihydroxynaphthalene, propargyl bromide, potassium carbonate, acetone, compound with terminal azide and alkyne groups.

  • Procedure:

    • To a solution of 1,5-dihydroxynaphthalene in acetone, add an excess of potassium carbonate.

    • Add propargyl bromide dropwise and reflux the mixture for 24 hours.

    • After cooling, filter the mixture and evaporate the solvent.

    • The resulting bis(propargyloxy)naphthalene is then coupled with a molecule containing both an azide and a terminal alkyne to form the final thread.

Step 2: Template-Directed Synthesis of the[2]Catenane

The formation of the interlocked structure is templated by the pi-donating character of the naphthalene unit within the electron-accepting cavity of the CBPQT⁴⁺ ring.

  • Materials: Acyclic oligoether thread from Step 1, cyclobis(paraquat-p-phenylene) tetrakis(hexafluorophosphate) (CBPQT⁴⁺·4PF₆⁻), copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆), a suitable base (e.g., diisopropylethylamine), and anhydrous solvent (e.g., DMF).

  • Procedure:

    • In a high-dilution setup, a solution of the acyclic oligoether thread and CBPQT⁴⁺·4PF₆⁻ in anhydrous DMF is prepared.

    • A solution of the copper(I) catalyst and the base in anhydrous DMF is added slowly to the first solution over a period of 24 hours with vigorous stirring at room temperature. This slow addition is crucial to favor the intramolecular cyclization of the threaded complex over intermolecular reactions.

    • The reaction mixture is stirred for an additional 48 hours.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the[2]catenane.

Characterization of the[2]Catenane
  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the formation of the mechanically interlocked structure. Characteristic upfield shifts of the protons on the naphthalene unit are expected due to the shielding effect of the CBPQT⁴⁺ ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the[2]catenane.

Generation and Characterization of the Paramagnetic State

Step 3: Generation of the Radical Cation

The paramagnetic state is achieved by oxidizing the naphthalene unit within the catenane.

  • Method 1: Chemical Oxidation:

    • Reagent: A mild chemical oxidizing agent such as nitrosonium hexafluorophosphate (NOPF₆) can be used.

    • Procedure: A solution of the[2]catenane in a suitable solvent (e.g., acetonitrile) is treated with a stoichiometric amount of NOPF₆. The formation of the radical cation is often accompanied by a distinct color change.

  • Method 2: Electrochemical Oxidation:

    • Cyclic voltammetry can be used to determine the oxidation potential of the naphthalene unit and to generate the radical cation in situ for spectroscopic studies.

Step 4: Characterization of the Paramagnetic Species

  • UV-Vis-NIR Spectroscopy: The formation of the radical cation gives rise to new absorption bands in the visible and near-infrared regions, characteristic of the charge-transfer complex.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is the definitive technique to detect and characterize paramagnetic species. The EPR spectrum will confirm the presence of unpaired electrons and can provide information about their environment and interactions.

  • Magnetic Susceptibility Measurements: Techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry can be used to measure the magnetic susceptibility of the sample, providing quantitative information about the magnetic moment of the molecule.

Data Presentation

Property[2]Catenane (Neutral)[2]Catenane (Radical Cation)
Color Typically colorless or pale yellowDeeply colored (e.g., green, blue, or purple)
¹H NMR Sharp signals, upfield shift of naphthalene protonsBroadened signals due to paramagnetism
UV-Vis-NIR Absorption Absorption in the UV regionAdditional strong absorption bands in the Vis-NIR region
EPR Signal SilentStrong signal characteristic of organic radicals
Magnetic Moment DiamagneticParamagnetic

Visualizations

Synthesis Workflow

G cluster_0 Thread Synthesis cluster_1 Catenane Formation cluster_2 Generation of Magnetic State 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene Bis(propargyloxy)naphthalene Bis(propargyloxy)naphthalene 1,5-Dihydroxynaphthalene->Bis(propargyloxy)naphthalene Propargyl bromide, K2CO3 Acyclic Oligoether Thread Acyclic Oligoether Thread Bis(propargyloxy)naphthalene->Acyclic Oligoether Thread Click Chemistry Threaded Complex Threaded Complex Acyclic Oligoether Thread->Threaded Complex CBPQT4+ [2]Catenane [2]Catenane Threaded Complex->[2]Catenane Cu(I) catalyzed Ring Closure [2]Catenane Radical Cation [2]Catenane Radical Cation [2]Catenane->[2]Catenane Radical Cation Oxidation (e.g., NOPF6)

Caption: Synthetic workflow for the[2]catenane-based molecular magnetic device.

Donor-Acceptor Interaction and Charge Transfer

G cluster_0 Neutral Donor-Acceptor Pair cluster_1 Radical Ion Pair (Paramagnetic) Donor (Naphthalene) Donor (Naphthalene) Acceptor (CBPQT4+) Acceptor (CBPQT4+) Donor Radical Cation Donor Radical Cation Acceptor Radical Cation Acceptor Radical Cation Ground State Ground State Excited/Oxidized State Excited/Oxidized State Ground State->Excited/Oxidized State Electron Transfer (hν or ox.) Excited/Oxidized State->Ground State Charge Recombination

Caption: Electron transfer process leading to the paramagnetic state.

Conclusion

This compound and its derivatives are valuable building blocks for the construction of molecular magnetic devices. The protocols outlined in this application note provide a framework for the synthesis and characterization of a[2]catenane that can be switched into a paramagnetic state. The ability to control the magnetic properties of these molecules at the molecular level opens up exciting possibilities for the development of new materials for information storage, quantum computing, and spintronic applications. Further research into the fine-tuning of the donor-acceptor interactions and the stability of the radical species will be crucial for advancing this field.

References

Application Notes and Protocols: 1,5-Dimethoxynaphthalene as a Fluorescent Probe in Molecular Rotors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent molecular rotors are powerful tools for measuring microviscosity in biological systems.[1][2][3] These probes exhibit fluorescence properties, such as quantum yield and lifetime, that are highly sensitive to the viscosity of their immediate environment.[1][4] This sensitivity arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.[2][4][5] In environments with low viscosity, the probe can rotate freely, leading to efficient non-radiative decay and low fluorescence. Conversely, in viscous environments, this rotation is hindered, favoring the fluorescence pathway and resulting in a bright emission.[6][7] This unique characteristic allows for the real-time visualization and quantification of viscosity in live cells and tissues, providing insights into cellular processes and disease states.[6][8][9][10]

While 1,5-dimethoxynaphthalene is a known fluorescent compound with various industrial and synthetic applications[11], its direct use as a primary scaffold for molecular rotors is not extensively documented in current literature. This document, therefore, presents a conceptual framework for the application of a hypothetical molecular rotor based on the this compound core, herein named DMN-Rotor . The principles, protocols, and data are derived from established methodologies for well-characterized molecular rotors.

Principle of Viscosity Sensing with DMN-Rotor

The viscosity-sensing mechanism of molecular rotors like the conceptual DMN-Rotor is based on the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][4] These molecules typically possess a D-π-A (Donor-π-Acceptor) structure.[4] Upon photoexcitation, an electron is transferred from the donor to the acceptor, forming a locally excited (LE) state. From the LE state, the molecule can either relax by emitting a photon (fluorescence) or undergo a conformational change (twisting) to form a non-fluorescent TICT state, which then decays non-radiatively. The rate of this intramolecular rotation is heavily dependent on the viscosity of the surrounding medium.

TICT_Mechanism S0 Ground State (S₀) LE Locally Excited (LE) State S0->LE Excitation (hν) LE->S0 kf TICT Twisted Intramolecular Charge Transfer (TICT) State LE->TICT  k_rot Fluorescence Fluorescence TICT->S0 knr NonRad_Decay Non-Radiative Decay High_Viscosity High Viscosity High_Viscosity->LE Hindered Rotation (Low k_rot) Low_Viscosity Low Viscosity Low_Viscosity->TICT Free Rotation (High k_rot)

Caption: TICT state model for molecular rotors.

Photophysical Properties (Hypothetical Data for DMN-Rotor)

The following table summarizes the expected photophysical properties of the DMN-Rotor in solvents of varying viscosity. This data is illustrative and based on typical performance of D-π-A molecular rotors.

Solvent System (Glycerol/Methanol, % v/v)Viscosity (cP)Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
0% (Pure Methanol)0.554105200.020.5
20%1.74125250.080.9
40%5.14135280.251.8
60%15.24155320.552.7
80%60.54165350.803.5
99.5%14124205400.954.2

Experimental Protocols

Protocol 1: Synthesis of a DMN-Rotor (Conceptual)

This protocol outlines a plausible synthesis for a DMN-Rotor based on a Knoevenagel condensation, a common reaction for creating D-π-A molecular rotors.[4]

  • Formylation of this compound: React this compound with a Vilsmeier-Haack reagent (e.g., POCl₃ and DMF) to introduce an aldehyde group onto the naphthalene core, creating the key intermediate, 4-formyl-1,5-dimethoxynaphthalene.

  • Knoevenagel Condensation:

    • Dissolve 1.0 equivalent of 4-formyl-1,5-dimethoxynaphthalene and 1.1 equivalents of an active methylene compound (e.g., ethyl cyanoacetate, as the acceptor) in a suitable solvent like ethanol or toluene.

    • Add a catalytic amount (0.1 equivalents) of a base, such as piperidine.

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Spectroscopic Characterization and Viscosity Calibration

This protocol describes how to generate a calibration curve relating fluorescence intensity to known viscosity values.

  • Prepare Viscosity Standards:

    • Prepare a series of glycerol-methanol mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 99.5%). The viscosity of these mixtures is well-documented.

  • Prepare Probe Solutions:

    • Prepare a 1 mM stock solution of DMN-Rotor in DMSO.

    • For each viscosity standard, create a working solution with a final DMN-Rotor concentration of 5-10 µM. Ensure the amount of DMSO from the stock solution is minimal (<1% v/v) to not significantly alter the solvent viscosity.

  • Fluorescence Measurements:

    • Using a fluorometer, measure the fluorescence emission spectrum for each solution. Set the excitation wavelength to the absorbance maximum of the DMN-Rotor (e.g., 410 nm) and record the emission spectrum (e.g., from 450 nm to 650 nm).

    • Record the peak emission intensity for each sample.

  • Data Analysis (Förster-Hoffmann Equation):

    • Plot the logarithm of the fluorescence intensity (log I) against the logarithm of viscosity (log η).

    • A linear relationship is expected, following the Förster-Hoffmann equation: log(I) = C + x * log(η) , where x is the sensitivity factor and C is a constant. This plot serves as the calibration curve for determining unknown viscosity values.

Protocol 3: Live-Cell Imaging of Intracellular Viscosity

This protocol details the use of DMN-Rotor for visualizing viscosity changes in cultured cells.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition cluster_analysis Analysis cell_culture 1. Culture Cells (on glass-bottom dishes) prepare_staining 2. Prepare Staining Solution (1-10 µM DMN-Rotor in imaging medium) cell_culture->prepare_staining wash_cells 3. Wash Cells (with warm PBS) prepare_staining->wash_cells add_probe 4. Add Staining Solution wash_cells->add_probe incubate 5. Incubate (15-30 min at 37°C) add_probe->incubate wash_excess 6. Wash Excess Probe (with imaging medium) incubate->wash_excess acquire_images 7. Image Cells (Fluorescence Microscope) wash_excess->acquire_images analyze_intensity 8. Analyze Fluorescence Intensity (Relate to viscosity map) acquire_images->analyze_intensity

Caption: Workflow for live-cell viscosity imaging.
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Culture them to 50-70% confluency.

    • On the day of the experiment, remove the growth medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Staining:

    • Prepare a staining solution by diluting the DMN-Rotor stock solution in a serum-free, phenol red-free imaging medium to a final concentration of 1-10 µM.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Remove the staining solution and wash the cells two to three times with fresh imaging medium to remove any unbound probe.

    • Image the cells using a fluorescence microscope (confocal or widefield) equipped with a suitable filter set (e.g., DAPI or custom set for ~410 nm excitation and ~530 nm emission).[12][13][14]

    • For quantitative analysis, Fluorescence Lifetime Imaging Microscopy (FLIM) is recommended as it is independent of probe concentration.[1][8]

  • Inducing Viscosity Changes (Optional):

    • To validate the probe's response in a cellular context, treat cells with agents known to alter intracellular viscosity. For example, treatment with monensin or nystatin can induce apoptosis and increase cytoplasmic viscosity.

    • Acquire images before and after treatment to observe changes in fluorescence intensity or lifetime.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Fluorescence Signal Probe concentration is too low.Increase the final concentration of DMN-Rotor (e.g., to 15 µM).
Photobleaching.Reduce excitation light intensity or exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[15]
Incorrect filter set.Ensure the microscope filter set is appropriate for the probe's excitation and emission spectra.
High Background Fluorescence Probe concentration is too high.Decrease the probe concentration.
Inadequate washing.Increase the number and duration of wash steps after staining.[13]
Cell Death/Toxicity Probe concentration is too high.Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.[16]
Excessive light exposure.Minimize light exposure by using the lowest possible excitation power and shortest exposure times.[13][15]

References

Application Notes: Derivatization of 1,5-Dimethoxynaphthalene for the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Dimethoxynaphthalene is an aromatic compound with a planar naphthalene core symmetrically substituted with two methoxy groups. These electron-donating groups activate the aromatic ring, making it a versatile precursor for the synthesis of a wide range of derivatives. Its derivatives have found applications in various fields, including the development of molecular magnetic devices, pesticides, and complex supramolecular structures like rotaxanes and catenanes.[1] The rigid, planar structure of the naphthalene core is a desirable feature for the construction of advanced materials, such as organic semiconductors and polymers, where molecular packing and electronic conjugation are crucial.

This document provides an overview of key derivatization strategies for this compound and detailed protocols for its synthesis and subsequent functionalization, aiming to equip researchers with the foundational knowledge to explore new materials based on this scaffold.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
CAS Number 10075-63-5
Appearance Solid
Melting Point 180-184 °C
Solubility Soluble in polar organic solvents.

Synthesis and Derivatization Pathways

The journey to new materials based on this compound begins with its synthesis, typically from its precursor 1,5-dihydroxynaphthalene, which itself is prepared from naphthalene-1,5-disulfonic acid.[2] Once obtained, the activated aromatic ring of this compound is amenable to various functionalization reactions.

Synthesis_Pathway Naphthalene Naphthalene DisulfonicAcid Naphthalene-1,5- disulfonic Acid Naphthalene->DisulfonicAcid Sulfonation Dihydroxy 1,5-Dihydroxynaphthalene DisulfonicAcid->Dihydroxy Hydrolysis Dimethoxy This compound Dihydroxy->Dimethoxy Williamson Ether Synthesis (Methylation) Derivatives Functionalized Derivatives Dimethoxy->Derivatives Derivatization (e.g., Bromination, Acylation)

Fig. 1: Synthesis pathway from naphthalene to functionalized derivatives.
Key Derivatization Strategies

The two methoxy groups in this compound are ortho-, para-directing activators for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the 2, 4, 6, and 8 positions of the naphthalene ring.

  • Halogenation (e.g., Bromination) : Introduction of halogen atoms such as bromine provides a reactive handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex architectures, including conjugated polymers.

  • Nitration : The introduction of nitro groups, which can be subsequently reduced to amines, opens pathways to dyes, polyamides, and polyimides. The dinitration of naphthalene can yield a mixture of 1,8- and 1,5-dinitronaphthalene isomers.[3]

  • Friedel-Crafts Acylation/Alkylation : This classic reaction allows for the introduction of acyl or alkyl groups, which can be used to modify solubility, tune electronic properties, or serve as precursors for further transformations. Friedel-Crafts acylation is a key method for synthesizing aromatic ketones.[4]

  • Formylation : The introduction of aldehyde groups can be achieved through reactions like the Vilsmeier-Haack reaction, providing a versatile functional group for condensation reactions and the synthesis of Schiff bases or vinyl-substituted derivatives.

Derivatization_Strategies DMN This compound Halogenation Halogenation (e.g., Br₂ or NBS) DMN->Halogenation Nitration Nitration (HNO₃, H₂SO₄) DMN->Nitration Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) DMN->Acylation Formylation Formylation (Vilsmeier-Haack) DMN->Formylation Bromo Bromo-derivatives Halogenation->Bromo Nitro Nitro-derivatives Nitration->Nitro Acyl Acyl-derivatives Acylation->Acyl Formyl Formyl-derivatives Formylation->Formyl Workflow Setup Reaction Setup (Flask, Stirrer, Atmosphere) Reaction Addition of Reagents & Reaction Monitoring (TLC) Setup->Reaction Quench Reaction Quench & Workup (Extraction) Reaction->Quench Drying Drying of Organic Phase (e.g., MgSO₄) Quench->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for the Purification of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,5-Dimethoxynaphthalene, a key intermediate in the synthesis of various organic compounds. The following methods are described: recrystallization, column chromatography, and sublimation. These protocols are designed to guide researchers in achieving high-purity this compound for demanding applications in drug development and materials science.

Data Presentation

A summary of typical results obtained from the different purification methods is presented in Table 1. This data is compiled from analogous procedures and expected outcomes for a compound with the characteristics of this compound.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization95>9970-85Effective for removing small amounts of impurities. Yield is dependent on the choice of solvent and the initial purity of the material.
Column Chromatography80-95>99.560-80Highly effective for separating a wide range of impurities, including isomers and by-products from synthesis. Yield can be lower due to the separation process.
Sublimation90>99.850-70Excellent for achieving very high purity by removing non-volatile impurities. Best suited for thermally stable compounds.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. A mixed solvent system of methanol and ethyl acetate can be effective for this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the solvent on a hot plate and add it portion-wise to the solid with stirring until it is fully dissolved.

  • To the hot solution, add ethyl acetate dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any residual impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point (180-184 °C) to remove all solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with a hexane-ethyl acetate mobile phase is a suitable system.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed. Allow the excess hexane to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compound and any impurities.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas, and then condensed back into a pure solid on a cold surface. This method is particularly effective for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Source of cooling for the cold finger (e.g., circulating cold water)

Procedure:

  • Place the crude this compound at the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and evacuate the system to a pressure of approximately 0.1-1 mmHg.

  • Begin circulating the coolant through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature that allows for sublimation without decomposition (a starting point would be around 150-170 °C, below its melting point).

  • The this compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.

Mandatory Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_sublimation Sublimation Dissolve Dissolve Crude in Hot Methanol Add_EA Add Ethyl Acetate (Turbidity) Dissolve->Add_EA Redissolve Redissolve with Hot Methanol Add_EA->Redissolve Cool Slow Cooling & Ice Bath Redissolve->Cool Filter Vacuum Filtration Cool->Filter Dry_R Dry Crystals Filter->Dry_R Pure_Product Pure this compound Dry_R->Pure_Product Pack_Column Pack Silica Gel Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Hexane/ Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor by TLC Collect_Fractions->Monitor_TLC Combine_Evaporate Combine & Evaporate Monitor_TLC->Combine_Evaporate Combine_Evaporate->Pure_Product Load_Apparatus Load Crude into Apparatus Evacuate Evacuate System Load_Apparatus->Evacuate Cool_Finger Cool Cold Finger Evacuate->Cool_Finger Heat Heat under Vacuum Cool_Finger->Heat Collect_Crystals Collect Purified Crystals Heat->Collect_Crystals Collect_Crystals->Pure_Product Crude_Sample Crude this compound Crude_Sample->Dissolve Crude_Sample->Pack_Column Crude_Sample->Load_Apparatus

Caption: General workflows for the purification of this compound.

Logical_Relationship Start Start with Crude This compound Purity_Analysis_Initial Assess Initial Purity (e.g., HPLC, GC-MS) Start->Purity_Analysis_Initial Decision Select Purification Method Based on Purity & Impurities Purity_Analysis_Initial->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Chromatography Column Chromatography Decision->Chromatography Complex Mixture Sublimation Sublimation Decision->Sublimation High Purity Needed Purity_Analysis_Final Assess Final Purity Recrystallization->Purity_Analysis_Final Chromatography->Purity_Analysis_Final Sublimation->Purity_Analysis_Final End High-Purity This compound Purity_Analysis_Final->End

Caption: Decision-making process for selecting a purification protocol.

Application Notes and Protocols for 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and application of 1,5-Dimethoxynaphthalene. The information is intended to support research and development activities by providing clear protocols and summarizing key quantitative data.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₂H₁₂O₂.[1] It is important to be aware of its physical and chemical properties for safe handling and to ensure the integrity of experimental results.

PropertyValueReference
Molecular Weight 188.22 g/mol [1][2]
Appearance Solid[1]
Melting Point 180-184 °C[1]
Storage Class 13 (Non-Combustible Solids)[1]
WGK (Water Hazard Class) 3[1]

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Eyeshields or safety glasses should be worn.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., type N95 in the US) are recommended.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a suitable respirator should be used.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents and strong bases, as these are incompatible with the related compound 1,5-Dihydroxynaphthalene.[3]

Spill and Waste Disposal:

  • In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

  • Dispose of waste material in accordance with local, state, and federal regulations.

Solubility

Quantitative solubility data for this compound in common laboratory solvents is not widely published. However, for the structurally similar compound 1,5-dihydroxynaphthalene, it is known to be more soluble in organic solvents like ethanol, acetone, and ether than in water.[3] For 1,5-diaminonaphthalene, another related compound, it is soluble in benzene and ethanol.[4] Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds.[5][6]

Based on this information, a qualitative assessment of solubility is provided below. It is recommended to perform small-scale solubility tests to determine the exact solubility in your specific solvent and experimental conditions.

SolventExpected Solubility
MethanolLikely soluble
EthanolLikely soluble
DMSOLikely soluble
WaterLikely insoluble to sparingly soluble

Experimental Protocols

This compound is a versatile building block in organic synthesis. One of its key applications is in Friedel-Crafts acylation reactions.

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline for the Friedel-Crafts acylation of an aromatic compound like this compound. The specific quantities of reagents and reaction conditions should be optimized for each specific substrate and desired product.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acid chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the mixture in an ice/water bath.

  • Slowly add the acid chloride dissolved in anhydrous dichloromethane to the cooled mixture via the addition funnel.

  • After the addition of the acid chloride is complete, slowly add a solution of this compound in anhydrous dichloromethane. Maintain the temperature of the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of this compound.

G Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label and SDS Inspect->Verify Store Store in a Cool, Dry, Well-Ventilated Area Verify->Store Segregate Segregate from Incompatible Materials (Strong Oxidizers, Strong Bases) Store->Segregate PPE Wear Appropriate PPE (Gloves, Eye Protection) Segregate->PPE Ventilation Use in a Well-Ventilated Area PPE->Ventilation Weigh Weigh Required Amount Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Experiment Dissolve->React Collect Collect Waste in a Labeled Container React->Collect Dispose Dispose of According to Regulations Collect->Dispose

Workflow for Handling and Storage of this compound

Applications in Synthesis

This compound serves as a precursor in the synthesis of various organic molecules, including pesticides and polyhydric alcohols. The methoxy groups can be cleaved to yield the corresponding diol, which can then be further functionalized.

Conceptual Pathway for Pesticide Synthesis:

  • Functionalization of the Naphthalene Core: Introduction of other functional groups onto the aromatic ring via electrophilic aromatic substitution or other reactions. The positions of these substitutions would be directed by the existing methoxy groups.

  • Modification of Functional Groups: Conversion of the introduced functional groups into the desired moieties for pesticidal activity.

  • Potential Cleavage of Methoxy Groups: If the final product requires hydroxyl groups, the methoxy groups can be cleaved using appropriate reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Conceptual Pathway for Polyhydric Alcohol Synthesis:

  • Demethylation: Cleavage of the two methoxy groups to form 1,5-dihydroxynaphthalene. This can be achieved using strong acids or other demethylating agents.

  • Reduction of the Aromatic Ring: Catalytic hydrogenation of the naphthalene ring to yield a decalin-diol derivative, which is a type of polyhydric alcohol. The specific stereochemistry of the resulting diol would depend on the catalyst and reaction conditions used.

The following diagram illustrates a potential synthetic pathway from this compound.

G Potential Synthetic Pathways from this compound cluster_pesticide Pesticide Synthesis cluster_polyol Polyhydric Alcohol Synthesis DMN This compound Functionalization Functionalization of Naphthalene Core DMN->Functionalization Electrophilic Aromatic Substitution Demethylation Demethylation DMN->Demethylation e.g., BBr3, HBr Modification Functional Group Modification Functionalization->Modification Pesticide Pesticide Product Modification->Pesticide DHN 1,5-Dihydroxynaphthalene Demethylation->DHN Reduction Ring Reduction DHN->Reduction Polyol Polyhydric Alcohol Reduction->Polyol

Potential Synthetic Pathways from this compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is through the Williamson ether synthesis.[1][2] This reaction involves the O-dimethylation of 1,5-dihydroxynaphthalene. The process consists of two main steps: first, the deprotonation of the hydroxyl groups on 1,5-dihydroxynaphthalene using a suitable base to form a more nucleophilic dianion (naphthoxide), followed by a nucleophilic substitution (SN2) reaction with a methylating agent.[3]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can stem from several factors. The most critical to investigate are:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate both hydroxyl groups of the 1,5-dihydroxynaphthalene.

  • Reagent Quality: The purity of starting materials is crucial. 1,5-dihydroxynaphthalene can oxidize over time, and the methylating agent or solvent may contain impurities (like water) that interfere with the reaction.[4]

  • Hydrolysis of Methylating Agent: Methylating agents like dimethyl sulfate (DMS) can be hydrolyzed under alkaline conditions, reducing their effectiveness.[5]

  • Oxidation: The dihydroxynaphthalene starting material and its corresponding phenoxide intermediates are susceptible to oxidation, especially at higher temperatures or in the presence of air, which can lead to colored byproducts and lower yields.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time significantly impacts the yield. For instance, using polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and improve reaction rates.[2][6]

Q3: I am observing a significant amount of mono-methylated byproduct (1-hydroxy-5-methoxynaphthalene). How can this be minimized?

The formation of the mono-methylated byproduct is typically due to incomplete reaction. To drive the reaction to completion and favor the formation of the desired this compound, consider the following strategies:

  • Molar Ratio of Reagents: Ensure an adequate excess of both the base and the methylating agent. A common approach is to use at least 2.2 to 2.4 equivalents of the methylating agent and a similar or slightly higher equivalent of the base relative to the 1,5-dihydroxynaphthalene.[5]

  • Reaction Time and Temperature: Increasing the reaction time or moderately raising the temperature can help ensure the second methylation occurs. However, be cautious of excessively high temperatures which can promote side reactions.[7]

  • Method of Addition: Slowly adding the base to a solution of the diol and methylating agent can maintain a controlled pH and minimize the hydrolysis of the methylating agent.[5]

Q4: What is the best way to purify the final product?

The crude product can be purified using several standard laboratory techniques:

  • Recrystallization: This is an effective method for removing impurities. A suitable solvent system, such as ethanol/water or methanol, can be used to obtain pure this compound as crystalline plates.[8]

  • Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, column chromatography on silica gel is a reliable option.[8]

  • Sublimation: For achieving very high purity (>99.5%), sublimation under reduced pressure can be an excellent purification method for 1,5-dihydroxynaphthalene and can be adapted for the final product.[9]

Q5: My final product is brown or discolored. What is the cause and how can I prevent it?

Discoloration is almost always due to the formation of oxidation byproducts, which are often quinone-like structures.[5] This can happen to the 1,5-dihydroxynaphthalene starting material or the reaction intermediates.

  • Prevention:

    • Use high-purity, colorless 1,5-dihydroxynaphthalene. If the starting material is discolored, consider purifying it first.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5]

    • Use degassed solvents to remove dissolved oxygen.[4]

    • Consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the reaction mixture to inhibit oxidation.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product q1 Check Starting Materials: - Purity of 1,5-DHN? - Anhydrous Solvent? - Reagent Quality? start->q1 Start Here sol1 Solution: - Purify 1,5-DHN (sublimation/recrystallization). - Use freshly dried, degassed solvents. - Verify purity of base and methylating agent. q1->sol1 No q2 Review Reaction Conditions: - Inert Atmosphere? - Correct Stoichiometry? - Optimal Temp/Time? q1->q2 Yes sol1->q2 sol2 Solution: - Run reaction under N2 or Ar. - Use excess base (>=2.2 eq) and  methylating agent (>=2.2 eq). - Optimize temperature (e.g., 45-65 °C). q2->sol2 No q3 Analyze Workup & Purification: - Product lost during extraction? - Inefficient purification? q2->q3 Yes sol2->q3 sol3 Solution: - Back-extract aqueous layers. - Optimize recrystallization solvent system. - Consider column chromatography. q3->sol3 No end Optimized Yield & Purity Achieved q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing yield. The following tables summarize the effects of different conditions on the Williamson ether synthesis of dimethoxynaphthalenes, based on data from analogous systems.[5]

Table 1: Effect of Solvent on Yield and Purity

SolventDielectric Constant (ε)Yield (%)Purity (%)
Ethanol24.68989.7
Methanol32.78289.3
Acetone21.06590.3
Petroleum Ether1.85296.4
Conditions derived from a study on 1,6-dimethoxynaphthalene synthesis, which is chemically analogous.[5]

Table 2: Effect of Molar Ratio of Methylating Agent on Yield and Purity

Molar Ratio (DMS:Diol)Yield (%)Purity (%)
2.0 : 18888.0
2.2 : 19293.8
2.4 : 19495.8
2.6 : 19496.0
DMS: Dimethyl Sulfate. Conditions derived from a study on 1,6-dimethoxynaphthalene synthesis.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of dihydroxynaphthalenes.[5][8][10]

Materials:

  • 1,5-Dihydroxynaphthalene (1.60 g, 10.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.04 g, 22.0 mmol)

  • Dimethyl Sulfate (DMS, 2.1 mL, 22.0 mmol) or Methyl Iodide (1.37 mL, 22.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Add 1,5-dihydroxynaphthalene (10.0 mmol) and anhydrous potassium carbonate (22.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous DMF (20 mL) via syringe.

  • Reagent Addition:

    • Stir the suspension vigorously.

    • Slowly add the dimethyl sulfate or methyl iodide (22.0 mmol) to the mixture dropwise over 10-15 minutes at room temperature.

  • Reaction:

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with 30 mL portions of diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (1 x 40 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

ExperimentalWorkflow setup 1. Reaction Setup - Combine 1,5-DHN, K2CO3 in flask. - Add anhydrous DMF under N2 atmosphere. addition 2. Reagent Addition - Stir suspension vigorously. - Add methylating agent (DMS/MeI)  dropwise at room temperature. setup->addition react 3. Reaction - Heat mixture to 50-60 °C for 4-6h. - Monitor progress by TLC. addition->react workup 4. Workup - Quench with water. - Extract with diethyl ether. - Wash with NaHCO3 and brine. react->workup isolate 5. Isolation & Purification - Dry organic layer (MgSO4). - Concentrate under reduced pressure. - Recrystallize crude product. workup->isolate product Pure this compound isolate->product

Caption: General experimental workflow for the synthesis and purification.

References

Common side reactions in the synthesis of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,5-dimethoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 1,5-dihydroxynaphthalene to form the dianion, which then acts as a nucleophile and reacts with a methylating agent.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting material is 1,5-dihydroxynaphthalene. The synthesis requires a base to deprotonate the hydroxyl groups and a methylating agent. Common choices include:

  • Starting Material: 1,5-Dihydroxynaphthalene

  • Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[2]

  • Methylating Agents: Dimethyl sulfate (DMS) or methyl iodide (CH₃I).[1]

  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often used to minimize side reactions.[2][3]

Q3: What are the most common side reactions I should be aware of?

Several side reactions can occur during the synthesis of this compound, potentially impacting yield and purity. These include:

  • Incomplete Methylation: The reaction may yield the mono-methylated intermediate, 5-methoxy-1-naphthol, if the reaction conditions (e.g., stoichiometry of the base or methylating agent, reaction time) are not optimal.

  • C-Alkylation: Phenoxides can undergo alkylation at a carbon atom of the aromatic ring instead of the desired O-alkylation at the oxygen atom.[2] This leads to the formation of isomers with methyl groups directly attached to the naphthalene ring.

  • Hydrolysis of Methylating Agent: In the presence of water, methylating agents like dimethyl sulfate can hydrolyze, reducing their effectiveness and leading to incomplete reactions.

  • Oxidation of Starting Material: 1,5-Dihydroxynaphthalene is susceptible to oxidation, especially under basic conditions, which can form colored impurities like juglone.[4] The use of a reductant may be necessary to inhibit oxidation.[5]

Troubleshooting Guide

This guide addresses specific issues that you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Insufficient base or methylating agent.- Hydrolysis of the methylating agent.- Incomplete reaction due to short reaction time or low temperature.- Oxidation of the starting material.- Ensure at least two equivalents of base and methylating agent are used.- Use an anhydrous solvent and ensure all glassware is dry.- Monitor the reaction by TLC and ensure it goes to completion. Gentle heating may be required.[1]- Consider adding a mild reducing agent like sodium dithionite (Na₂S₂O₄) to the reaction mixture to prevent oxidation.[5]
Product is Contaminated with 5-Methoxy-1-naphthol - Incomplete methylation.- Increase the amount of methylating agent and/or base.- Extend the reaction time.- The mono-methylated product can be separated from the desired product by column chromatography.
Product is Colored (Yellow/Brown) - Oxidation of 1,5-dihydroxynaphthalene or the mono-methylated intermediate.- Purify the crude product by recrystallization or column chromatography.- In future syntheses, degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a reducing agent as mentioned above.
Presence of Unexpected Isomers (C-Alkylated Products) - Reaction conditions favor C-alkylation over O-alkylation.- The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[2]- A change in the counter-ion of the base might also influence the outcome.

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from standard Williamson ether synthesis procedures.[1][6]

Materials:

  • 1,5-Dihydroxynaphthalene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add methyl iodide (2.5 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 1,5-Naphthalenedioxide 1,5-Naphthalenedioxide 1,5-Dihydroxynaphthalene->1,5-Naphthalenedioxide  + 2 eq. Base (e.g., K2CO3) This compound This compound 1,5-Naphthalenedioxide->this compound  + 2 eq. CH3I (SN2 Reaction) Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene This compound This compound 1,5-Dihydroxynaphthalene->this compound + Base, + CH3I 5-Methoxy-1-naphthol 5-Methoxy-1-naphthol 1,5-Dihydroxynaphthalene->5-Methoxy-1-naphthol Incomplete Methylation C-Alkylated Product C-Alkylated Product 1,5-Dihydroxynaphthalene->C-Alkylated Product C-Alkylation Oxidized Impurities Oxidized Impurities 1,5-Dihydroxynaphthalene->Oxidized Impurities Oxidation Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solution_yield Increase Base/CH3I Extend Reaction Time Use Anhydrous Conditions check_yield->solution_yield Yes solution_purity Column Chromatography Recrystallization Use Inert Atmosphere check_purity->solution_purity Yes end Pure Product check_purity->end No solution_yield->start solution_purity->end

References

Technical Support Center: Williamson Ether Synthesis of Aromatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of aromatic ethers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aromatic ethers via the Williamson ether synthesis.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and solutions?

Low or no yield in a Williamson ether synthesis of aromatic ethers can stem from several factors, primarily related to incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough, a significant portion of the phenol will remain unreacted.

    • Solution: Switch to a stronger base. For many phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary. Ensure anhydrous conditions when using highly reactive bases like NaH, as they react violently with water.

  • Poor Nucleophilicity of the Phenoxide: Even if deprotonated, the nucleophilicity of the phenoxide can be diminished.

    • Solution: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the phenoxide salt, leaving the oxygen anion more "naked" and nucleophilic. Protic solvents like water or alcohols can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.[2][3]

    • Solution: Use primary alkyl halides whenever possible. If a secondary halide must be used, lower reaction temperatures may favor the Sₙ2 pathway over E2.

  • Unreactive Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl.

    • Solution: If using an alkyl chloride results in low yield, consider switching to the corresponding bromide or iodide.

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4]

Q2: I'm observing significant amounts of a byproduct that is not the result of elimination. What could it be?

When synthesizing aromatic ethers from phenols, a common side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1]

  • Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation).[1]

  • Solution: The solvent plays a significant role in directing the selectivity.

    • To favor O-alkylation: Use polar aprotic solvents like DMF or DMSO.[1]

    • To favor C-alkylation: Protic solvents like water or trifluoroethanol can solvate the oxygen of the phenoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.[1]

Q3: Can I use an aryl halide as the electrophile in a Williamson ether synthesis?

Generally, aryl halides are not suitable electrophiles for the Williamson ether synthesis.

  • Reason: The Sₙ2 reaction requires a backside attack on the carbon bearing the leaving group. In an aryl halide, this is sterically hindered by the aromatic ring. Furthermore, the C-X bond of an aryl halide is stronger than that of an alkyl halide.

  • Exceptions and Alternatives:

    • Activated Aryl Halides: If the aryl halide has strongly electron-withdrawing groups (e.g., nitro groups) ortho or para to the halide, nucleophilic aromatic substitution can occur.

    • Ullmann Condensation: For the synthesis of diaryl ethers, the Ullmann condensation, which uses a copper catalyst, is a more appropriate method.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for deprotonating a phenol?

For most standard phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective.[3] For phenols with electron-withdrawing groups, which are more acidic, these bases are generally sufficient. For phenols with electron-donating groups, which are less acidic, a stronger base such as sodium hydride (NaH) might be required.

Q2: Which solvent should I use for my reaction?

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices for promoting the desired O-alkylation in Williamson ether synthesis of aromatic ethers.[2][3]

Q3: Can I use secondary or tertiary alkyl halides in this reaction?

It is strongly discouraged. Secondary alkyl halides will often lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product), with the alkene often being the major product. Tertiary alkyl halides will almost exclusively undergo E2 elimination.[2]

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide

SolventO-Alkylated Product YieldC-Alkylated Product Yield
DMFMajor ProductMinor Product
Trifluoroethanol (TFE)Minor ProductMajor Product

This table illustrates the general trend of solvent effects on the regioselectivity of phenoxide alkylation. Specific yields can vary based on reaction conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Butoxynaphthalene

This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane.[6]

  • Materials:

    • 2-naphthol (150 mg, 1.04 mmol)

    • Sodium hydroxide (87 mg, 2.18 mmol)

    • Ethanol (2.5 mL)

    • 1-bromobutane (0.15 mL, 1.35 mmol)

  • Procedure:

    • Dissolve 2-naphthol in ethanol in a 5 mL conical reaction vial with a spin vane.

    • Add crushed solid sodium hydroxide to the solution.

    • Heat the mixture to reflux for 10 minutes.

    • Cool the solution to at least 60 °C and add 1-bromobutane via syringe.

    • Reheat the reaction to reflux for 50 minutes.

    • Cool the reaction mixture to below 50 °C and transfer to a small Erlenmeyer flask.

    • Add ice and ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • Wash the product with ice-cold water and air dry.

Protocol 2: Synthesis of Methylphenoxyacetic Acid

This protocol details the synthesis of a phenolic ether from a substituted phenol (cresol) and chloroacetic acid.[7]

  • Materials:

    • Cresol (2 g)

    • Potassium hydroxide (4 g)

    • Water (8 mL)

    • 50% aqueous solution of chloroacetic acid (6 mL)

    • Concentrated HCl

  • Procedure:

    • Dissolve potassium hydroxide in water in a 250 mL round-bottom flask.

    • Add the cresol to the flask and swirl until a homogeneous solution is formed.

    • Heat the mixture to a gentle boil under a reflux condenser.

    • Add the chloroacetic acid solution dropwise through the condenser over 10 minutes.

    • Continue refluxing for an additional 10 minutes after the addition is complete.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated HCl until it is acidic to pH paper.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from boiling water.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification A Phenol E Dissolve Phenol and add Base A->E B Alkyl Halide F Add Alkyl Halide B->F C Base C->E D Solvent D->E E->F G Heat Reaction Mixture (Monitor by TLC) F->G H Cool Reaction G->H I Aqueous Workup H->I J Extraction I->J K Drying & Solvent Removal J->K L Purification (Chromatography/Recrystallization) K->L M Aromatic Ether (Product) L->M

Caption: General experimental workflow for the Williamson ether synthesis of aromatic ethers.

Troubleshooting_Williamson_Ether Start Low or No Product Yield Q1 Is the Phenol fully deprotonated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the alkyl halide appropriate? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH) Ensure anhydrous conditions A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reaction conditions optimal? A2_Yes->Q3 Sol2 Use a primary alkyl halide (R-I > R-Br > R-Cl) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there side products? A3_Yes->Q4 Sol3 Increase temperature/time Use a polar aprotic solvent (DMF, DMSO) A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No C_Alkylation C-Alkylation product observed A4_Yes->C_Alkylation End Consult further literature A4_No->End Sol4 Use polar aprotic solvent to favor O-alkylation C_Alkylation->Sol4 Sol4->End

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

References

Technical Support Center: Purification of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,5-dimethoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities in this compound depend on its synthetic route. A common method for its preparation is the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene. Potential impurities from this synthesis include:

  • Unreacted 1,5-dihydroxynaphthalene: This starting material has a significantly higher melting point (259-261 °C) than the desired product (180-184 °C) and is more polar.[1]

  • 5-Methoxy-1-naphthol (mono-methylated byproduct): This intermediate is also more polar than the final product.

  • Reagents from the synthesis: Residual base (e.g., potassium carbonate) or methylating agent byproducts.

Q2: What is the general solubility profile of this compound?

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. The desired this compound, being less polar, will have a higher Rf value compared to the more polar impurities like 1,5-dihydroxynaphthalene and 5-methoxy-1-naphthol.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. A key challenge is selecting an appropriate solvent or solvent system.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not polar enough.

  • Solution: Try a more polar solvent. If using a solvent mixture, increase the proportion of the more polar solvent. For instance, if using a hexane/ethyl acetate mixture, increase the amount of ethyl acetate.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt before dissolving.

  • Possible Cause 2: The solution is cooling too rapidly, or the concentration of the solute is too high.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • Consider using a different solvent with a lower boiling point.

Problem: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.

  • Solution:

    • If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • To initiate crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

Problem: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent did not effectively differentiate between the product and the impurities, or the cooling was too rapid, trapping impurities within the crystals.

  • Solution:

    • Try a different recrystallization solvent or a solvent pair. A study has reported successful crystallization of this compound from a methanol/ethyl acetate solvent blend.

    • Ensure slow cooling to allow for the formation of a pure crystal lattice.

    • If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.

Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The polarity of the eluent (mobile phase) is not optimized.

  • Solution:

    • Use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for this compound.

    • If the spots are too close together on the TLC plate, try a different solvent system. A common mobile phase for compounds of this nature is a gradient of hexane and ethyl acetate.

    • Ensure the column is packed properly to avoid channeling.

Problem: The compound elutes too quickly (high Rf).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem: The compound does not move from the origin (low Rf).

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Problem: Tailing of the spot on the TLC plate or broad bands on the column.

  • Possible Cause 1: The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).

  • Possible Cause 2: The sample was overloaded on the column.

  • Solution:

    • Try using neutral alumina as the stationary phase instead of silica gel.

    • Add a small amount of a slightly more polar solvent (like a few drops of triethylamine for basic compounds, though not expected to be necessary for this compound) to the eluent to reduce tailing.

    • Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Sublimation

Sublimation can be a very effective method for purifying naphthalene derivatives, as it separates volatile solids from non-volatile impurities.

Problem: The sublimation rate is very slow.

  • Possible Cause 1: The temperature is too low.

  • Possible Cause 2: The vacuum is not sufficient.

  • Solution:

    • Gradually increase the temperature. Be careful not to exceed the melting point of the compound (180-184 °C) if you want to avoid melting before sublimation.

    • Ensure your vacuum system is functioning correctly and can achieve a low enough pressure to facilitate sublimation.

Problem: The sublimed product is not pure.

  • Possible Cause: Impurities have a similar vapor pressure to this compound and are co-subliming.

  • Solution:

    • Try performing the sublimation at a lower temperature and higher vacuum. This can sometimes provide better selectivity.

    • If co-sublimation is a significant issue, a different purification technique like recrystallization or column chromatography may be more effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Methanol

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Once fully dissolved, slowly add hot methanol dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds. This compound will elute before the more polar impurities.

  • Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Impurity Profile Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Impurity Profile Sublimation Sublimation TLC->Sublimation Non-volatile Impurities Pure Pure this compound Recrystallization->Pure Column->Pure Sublimation->Pure

Caption: A decision workflow for selecting a suitable purification method for this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool OilingOut Oiling Out? Cool->OilingOut Crystals Crystals Form? PureCrystals Pure Crystals? Crystals->PureCrystals Yes Troubleshoot2 Evaporate some solvent Scratch flask Add seed crystal Crystals->Troubleshoot2 No OilingOut->Crystals No Troubleshoot3 Reheat and add more solvent Cool more slowly OilingOut->Troubleshoot3 Yes End Pure Product PureCrystals->End Yes Troubleshoot4 Re-recrystallize Use different solvent Use charcoal PureCrystals->Troubleshoot4 No Troubleshoot1 Add more solvent Use more polar solvent Troubleshoot2->Cool Troubleshoot3->Dissolve Troubleshoot4->Start

Caption: A troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Purifying 1,5-Dimethoxynaphthalene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1,5-Dimethoxynaphthalene through recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Low or No Crystal Formation The solution is not supersaturated; too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1][2]
The cooling process is too rapid, preventing crystal nucleation.Allow the solution to cool slowly to room temperature, then transfer it to an ice bath.[3][4][5]
The solution is supersaturated but requires a nucleation site.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][6]
Oiling Out (Formation of an oil instead of crystals) The compound is precipitating from the solution at a temperature above its melting point.[1]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
The compound is significantly impure.Consider pre-purification with a technique like column chromatography before recrystallization.[7] Using a solvent pair can sometimes mitigate this issue.[2]
Poor Yield of Recovered Crystals A significant amount of the compound remains dissolved in the mother liquor.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Avoid using an excessive amount of solvent during the initial dissolution.[1] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.
Crystals are lost during filtration or transfer.Ensure proper filtration technique, such as wetting the filter paper to create a good seal.[5] Wash the crystals with a minimal amount of ice-cold solvent to prevent them from redissolving.[8]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.If the impurities are colored and the desired product is not, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9]
The solvent is reacting with the compound or impurities.Ensure the chosen solvent is inert and does not react with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] A systematic solvent screening is the most effective way to determine the optimal solvent. Based on the structure of this compound (an aromatic ether), suitable starting solvents for screening could include alcohols (like ethanol or methanol), esters (like ethyl acetate), or a mixed solvent system (e.g., ethanol-water, acetone-hexane).[10]

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of hot solvent required to completely dissolve the crude this compound.[8] Adding too much solvent is a common reason for low recovery yields.[2] It is best to add the hot solvent portion-wise until all the solid has just dissolved.[4]

Q3: My this compound is not dissolving, what should I do?

A3: Ensure the solvent is at its boiling point and that you are allowing sufficient time for dissolution. If the solid still does not dissolve, you may need to add more solvent in small increments. If a large amount of solvent is required, it may not be a suitable solvent for recrystallization. It is also possible that you have insoluble impurities, which can be removed by hot filtration.[5]

Q4: How can I improve the purity of my final product?

A4: To maximize purity, ensure a slow rate of cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[5] Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering mother liquor which contains impurities.[8] If significant impurities persist, a second recrystallization may be necessary.

Q5: What should I do if my yield is consistently low?

A5: A low yield can be due to several factors. As mentioned, using too much solvent is a primary cause.[1] Ensure you are cooling the solution for a sufficient amount of time at a low temperature to maximize crystal precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate. However, be aware that the second crop may be less pure than the first.

Experimental Protocols

Solvent Screening Protocol
  • Place a small amount (e.g., 20-30 mg) of crude this compound into several different test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.[9]

  • Allow the test tubes where the compound dissolved to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.

Recrystallization Protocol for this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[8]

  • Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of this compound (180-184 °C).[11][12]

Visualizations

Caption: Troubleshooting workflow for the recrystallization of this compound.

SolventSelection cluster_params Key Parameters cluster_outcomes Experimental Outcomes Solvent Solvent Choice Purity Purity of Crystals Solvent->Purity High selectivity for compound over impurities Yield Yield of Crystals Solvent->Yield Low solubility when cold Temperature Temperature Gradient (Hot vs. Cold) Temperature->Purity Slow cooling favors pure crystal lattice Temperature->Yield Large difference in solubility between hot and cold

Caption: Relationship between solvent selection, temperature, and recrystallization outcome.

References

Technical Support Center: Synthesis of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dimethoxynaphthalene. The following information addresses common issues related to solvent choice and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-methylation of 1,5-dihydroxynaphthalene using a methylating agent in the presence of a base. The reaction proceeds via an S_N2 mechanism where the deprotonated hydroxyl groups of 1,5-dihydroxynaphthalene act as nucleophiles, attacking the methylating agent.

Q2: How does the choice of solvent affect the yield and purity of this compound?

A2: The choice of solvent is a critical factor that significantly influences the yield and purity of the final product.[1] Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally preferred as they can accelerate the rate of S_N2 reactions. These solvents effectively solvate the cation of the base, leaving the naphthoxide anion more available for nucleophilic attack. Protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and lead to lower yields. Non-polar solvents may result in poor solubility of the reactants and slow reaction rates.

Q3: What are the recommended solvents for the synthesis of this compound?

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice:

    • Cause: Using a protic solvent (e.g., water, ethanol, methanol) can hinder the nucleophilicity of the naphthoxide, slowing down the desired S_N2 reaction.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents promote the S_N2 reaction pathway.

  • Incomplete Deprotonation:

    • Cause: The base used may not be strong enough or used in insufficient quantity to fully deprotonate both hydroxyl groups of 1,5-dihydroxynaphthalene.

    • Solution: Ensure a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used in a sufficient molar excess.

  • Side Reactions:

    • Cause: Competing elimination reactions can occur, especially if the methylating agent is sterically hindered (not typical for methylation) or if the temperature is too high. C-alkylation, where the methyl group attaches to the naphthalene ring instead of the oxygen, is also a possible side reaction.

    • Solution: Use a primary methylating agent like dimethyl sulfate or methyl iodide. Maintain careful control over the reaction temperature. The use of polar aprotic solvents generally favors the desired O-alkylation over C-alkylation.[2]

  • Hydrolysis of the Methylating Agent:

    • Cause: In the presence of water, methylating agents like dimethyl sulfate can hydrolyze, reducing their effective concentration.

    • Solution: Ensure the reaction is carried out under anhydrous conditions, especially when using moisture-sensitive bases like NaH.

Product Purity Issues

Problem: The final product is impure, containing starting material or unidentified byproducts.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Formation of Mono-methylated Intermediate:

    • Cause: Insufficient methylating agent or base can lead to the formation of 5-methoxy-1-naphthol.

    • Solution: Use a molar excess of both the base and the methylating agent to ensure complete dimethylation.

  • Byproducts from Solvent Participation:

    • Cause: Some solvents, like acetone, can react with the base to form enolates that can then participate in side reactions. In a study on a similar compound, acetone was found to consume the methylating agent, leading to lower yields.[1]

    • Solution: Choose a solvent that is inert under the reaction conditions. DMF and DMSO are generally good choices.

Data Presentation

The following table summarizes the effect of solvent choice on the yield and purity of 1,6-dimethoxynaphthalene, a structural isomer of this compound. This data is presented as a reference to illustrate the significant impact of the solvent on the reaction outcome.

SolventYield (%)Purity (%)
Water21.385.2
Methanol75.488.6
Ethanol88.089.7
Acetone70.296.5
n-Hexane35.198.1
Petroleum Ether30.598.5

Data adapted from a study on the synthesis of 1,6-dimethoxynaphthalene and should be considered as a qualitative guide for the synthesis of this compound.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a procedure for a similar compound, 2,5-dimethoxynaphthalene, and provides a general guideline.[3] Optimization of reaction conditions may be necessary.

Materials:

  • 1,5-Dihydroxynaphthalene

  • Methyl Iodide (or Dimethyl Sulfate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (a significant excess, e.g., 10 eq) to the solution.

  • Add methyl iodide (a significant excess, e.g., 10 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1,5-dihydroxynaphthalene in DMF add_base Add K₂CO₃ start->add_base add_meI Add Methyl Iodide add_base->add_meI react Stir at Room Temperature (Monitor by TLC) add_meI->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer with Water extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound solvent Inappropriate Solvent (e.g., Protic) start->solvent base Incomplete Deprotonation start->base side_reactions Side Reactions (e.g., C-alkylation) start->side_reactions hydrolysis Reagent Hydrolysis start->hydrolysis change_solvent Use Polar Aprotic Solvent (DMF, DMSO) solvent->change_solvent increase_base Use Excess Strong Base base->increase_base control_temp Control Temperature, Use Primary Methylating Agent side_reactions->control_temp anhydrous Use Anhydrous Conditions hydrolysis->anhydrous

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Impurity Identification in 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 1,5-Dimethoxynaphthalene.

Troubleshooting Guides

Issue: My ¹H NMR spectrum of this compound shows extra peaks.

Possible Cause & Solution:

Your sample of this compound may contain impurities from the synthesis process. Common impurities include unreacted starting materials, partially methylated intermediates, or isomeric byproducts.

Troubleshooting Steps:

  • Identify Potential Impurities: The most common impurities are:

    • 1,5-Naphthalenediol: The starting material for the synthesis of this compound.

    • 1-Methoxy-5-naphthol: A partially methylated intermediate.

    • Isomeric Dimethoxynaphthalenes: Such as 1,4-, 1,6-, 2,6-, or 2,7-dimethoxynaphthalene, which can form as byproducts depending on the synthetic route.

  • Compare with Reference Spectra: Compare the chemical shifts of the unknown peaks in your spectrum with the known chemical shifts of the potential impurities listed in the table below.

  • Confirm with 2D NMR: If available, 2D NMR techniques like COSY and HSQC can help in definitively assigning the structure of the impurities.

Issue: The mass spectrum of my sample shows a molecular ion peak other than m/z 188.

Possible Cause & Solution:

The presence of molecular ions at different m/z values strongly indicates the presence of impurities.

Troubleshooting Steps:

  • Analyze the Molecular Ion Peaks:

    • A peak at m/z 160 suggests the presence of 1,5-Naphthalenediol .

    • A peak at m/z 174 suggests the presence of 1-Methoxy-5-naphthol .

    • Peaks at m/z 188 that are accompanied by a different fragmentation pattern might indicate the presence of isomeric dimethoxynaphthalenes .

  • Examine Fragmentation Patterns: Compare the fragmentation pattern of your sample with the known fragmentation patterns of the suspected impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: The following tables summarize the key spectroscopic data for pure this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm
¹H NMR (CDCl₃)7.70 (d, J=8.8Hz, 2H), 7.38 (t, J=8.0Hz, 2H), 6.98 (d, J=8.0Hz, 2H), 3.94 (s, 6H)[1]
¹³C NMR (CDCl₃)δ 154.12, 135.95, 129.56, 124.78, 115.57, 108.54, 55.5 (OCH₃)

Table 2: Mass Spectrometry and IR Spectroscopy Data for this compound

Technique Key Data
Mass Spec. (EI)m/z 188 (M⁺), 173, 115[2]
IR (KBr) cm⁻¹~3050 (Ar-H), ~2950 (C-H), ~1600, 1500 (C=C), ~1250 (C-O)

Q2: How can I differentiate this compound from its common impurities using spectroscopy?

A2: The following tables provide a comparison of the key spectroscopic data for this compound and its potential impurities.

Table 3: Comparative ¹H NMR Data (in CDCl₃)

Compound Aromatic Protons (δ, ppm) Methoxy/Hydroxy Protons (δ, ppm)
This compound 7.70 (d), 7.38 (t), 6.98 (d)[1]3.94 (s, 6H)[1]
1,5-Naphthalenediol 7.59 (d), 7.22 (t), 6.85 (d) (in DMSO-d₆)[3]9.92 (s, 2H, -OH) (in DMSO-d₆)[3]
1-Methoxy-5-naphthol Characteristic aromatic signals~3.9 (s, 3H, -OCH₃), ~5-6 (br s, 1H, -OH)
2,7-Dimethoxynaphthalene 7.64 (d), 7.05 (dd), 6.99 (d)[4]3.89 (s, 6H)[4]

Table 4: Comparative Mass Spectrometry Data (Molecular Ion)

Compound Molecular Weight Molecular Ion (M⁺) m/z
This compound 188.22188[2]
1,5-Naphthalenediol 160.17160
1-Methoxy-5-naphthol 174.19174
Isomeric Dimethoxynaphthalenes 188.22188

Table 5: Comparative IR Data (Key Functional Group Absorptions in cm⁻¹)

Compound O-H Stretch C-O Stretch (Aryl Ether)
This compound Absent~1250
1,5-Naphthalenediol Broad, ~3300Absent
1-Methoxy-5-naphthol Broad, ~3300~1250
Isomeric Dimethoxynaphthalenes Absent~1250

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the spinner turbine and adjust the depth using a gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

    • If necessary, acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Protocol 2: Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as methanol or dichloromethane (1-10 µg/mL).

  • Instrument Setup:

    • Choose an appropriate ionization method, typically Electron Ionization (EI) for this type of molecule.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum.

    • Analyze the resulting spectrum for the molecular ion peak and the fragmentation pattern.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the sample compartment is clean and free of any residues.

    • Collect a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS FTIR FTIR Spectroscopy FTIR_Prep->FTIR NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data FTIR_Data IR Spectrum FTIR->FTIR_Data Impurity_ID Impurity Identification NMR_Data->Impurity_ID MS_Data->Impurity_ID FTIR_Data->Impurity_ID

Caption: Experimental workflow for impurity identification.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_purification Purification Start Starting Material (1,5-Naphthalenediol) Reaction Methylation Reaction Start->Reaction Product Crude Product Reaction->Product Unreacted Unreacted Starting Material Product->Unreacted Incomplete Reaction Intermediate Partially Methylated Intermediate Product->Intermediate Incomplete Reaction Isomers Isomeric Byproducts Product->Isomers Side Reactions Purification Purification Step (e.g., Recrystallization, Chromatography) Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Origin of potential impurities during synthesis.

References

Stability issues of 1,5-Dimethoxynaphthalene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 1,5-dimethoxynaphthalene in various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area. It is a solid, typically appearing as a yellow to brown solid. It should be kept away from strong oxidizing agents and strong bases. For laboratory use, standard personal protective equipment such as eyeshields and gloves are recommended.

Q2: What are the key physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
CAS Number 10075-63-5
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Appearance Solid
Melting Point 180-184 °C
Solubility Soluble in polar organic solvents. Insoluble in water.
Storage Class 13 - Non-Combustible Solids

Q3: Is this compound sensitive to air or light?

A3: While this compound itself is relatively stable, its precursor, 1,5-dihydroxynaphthalene, is known to degrade in the presence of air, with its basic solutions turning brown. This suggests a potential sensitivity to oxidation, especially under harsh conditions or if trace impurities are present. It is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize potential degradation.

Troubleshooting Guides

Issue 1: Demethylation and Formation of Hydroxylated Impurities

Q: My reaction under acidic conditions (e.g., Friedel-Crafts) resulted in a mixture of products, including partially or fully demethylated naphthalenes. How can I prevent this?

A: This is a common issue, particularly when using strong Lewis acids like aluminum chloride (AlCl₃). The methoxy groups on this compound are susceptible to cleavage under these conditions.

  • Problem: Excess Lewis acid can lead to the demethylation of one or both methoxy groups. In a Friedel-Crafts reaction with phthalic anhydride and excess AlCl₃, the formation of o-(8-hydroxy-4-methoxy-1-naphthoyl)benzoic acid and o-(4,8-dihydroxy-1-naphthoyl)benzoic acid has been observed.

  • Solution 1: Stoichiometry Control: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required to catalyze the reaction. The molar ratio of reactants can significantly influence the product distribution.

  • Solution 2: Milder Conditions: If possible, use a milder Lewis acid or perform the reaction at a lower temperature to reduce the rate of demethylation.

  • Solution 3: Alternative Synthetic Routes: Consider alternative reactions that do not require harsh acidic conditions if demethylation remains a persistent issue.

A potential demethylation pathway is illustrated below.

G cluster_main Troubleshooting: Demethylation under Acidic Conditions A This compound C Lewis Acid Complex Formation with Methoxy Oxygen A->C Coordination B Strong Lewis Acid (e.g., AlCl₃) or Strong Mineral Acid B->C E Cleavage of Methyl Group C->E Facilitates D Nucleophilic Attack (e.g., by Cl⁻ or H₂O) D->E F Formation of 1-Hydroxy-5-methoxynaphthalene E->F G Further Demethylation F->G Repeated Process H Formation of 1,5-Dihydroxynaphthalene G->H

Caption: Potential demethylation pathway of this compound under strong acidic conditions.

Issue 2: Low Yield and Isomer Formation in Electrophilic Substitution

Q: During the nitration or bromination of this compound, I am getting a low yield of the desired product and a mixture of isomers. What are the likely causes and solutions?

A: The methoxy groups are strongly activating and ortho-, para-directing. In this compound, this leads to high reactivity and potential for multiple substitutions and isomer formation.

  • Problem (Nitration): Dinitration is a common side reaction. The dinitration of naphthalene can yield a mixture of 1,8- and 1,5-dinitronaphthalene isomers, making purification difficult. While the methoxy groups direct the substitution, controlling the extent of reaction is critical.

  • Problem (Bromination): Polybromination can occur. The reaction of naphthalene with bromine can lead to mixtures of mono-, di-, and tribrominated products depending on the stoichiometry and catalyst used.

  • Solution 1: Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to increase selectivity and reduce the rate of side reactions.

  • Solution 2: Slow Reagent Addition: Add the electrophilic reagent (e.g., nitrating mixture or bromine solution) slowly and portion-wise to the substrate solution to maintain a low concentration of the electrophile in the reaction mixture.

  • Solution 3: Choice of Solvent: The solvent can influence the reaction outcome. For nitration, using a solvent system like acetonitrile with nitric acid may offer better control over isomer distribution.

  • Solution 4: Milder Reagents: Consider using milder nitrating (e.g., N₂O₅ in an inert solvent) or brominating (e.g., N-bromosuccinimide) agents to improve selectivity for monosubstitution.

Issue 3: Reaction Mixture Darkens or Forms a Resin

Q: My reaction mixture turned dark brown/black, and I observed the formation of insoluble, tar-like material. What is causing this?

A: Discoloration and resinification often indicate decomposition or polymerization side reactions.

  • Problem: This can be caused by several factors, including oxidation or harsh reaction conditions. Friedel-Crafts reactions on this compound derivatives under certain reduction conditions have been reported to undergo total resinification. The corresponding diol is also known to be highly autoxidizable.

  • Solution 1: Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction conditions involve heating or if there is a possibility of partial demethylation to the more sensitive hydroxylated species.

  • Solution 2: Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Solution 3: Purity of Starting Material: Ensure the this compound starting material is pure. Impurities can sometimes catalyze decomposition pathways. Degraded samples may appear grey to light brown.

  • Solution 4: Lower Temperature: As with other side reactions, lowering the reaction temperature can often mitigate decomposition and resinification.

Experimental Protocols

Protocol 1: General Procedure for Nitration of this compound

This protocol is a general guideline. The specific conditions may need to be optimized for yield and selectivity.

  • Preparation: Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of this compound over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G cluster_workflow Experimental Workflow: Nitration start Start dissolve 1. Dissolve this compound in solvent and cool to 0 °C start->dissolve add_reagent 3. Add Nitrating Mixture Dropwise at < 5 °C dissolve->add_reagent prepare_nitrating 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0 °C prepare_nitrating->add_reagent monitor 4. Monitor Reaction by TLC add_reagent->monitor monitor->add_reagent Incomplete workup 5. Quench Reaction on Ice monitor->workup Complete extract 6. Extract Product with Organic Solvent workup->extract purify 7. Wash, Dry, and Purify (Chromatography/Recrystallization) extract->purify end End purify->end

Caption: A generalized experimental workflow for the nitration of this compound.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and requires careful optimization of Lewis acid stoichiometry to avoid demethylation.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid (e.g., AlCl₃). Cool the suspension to 0 °C.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the cooled suspension.

  • Substrate Addition: Add a solution of this compound in the same solvent dropwise to the mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Scaling up the synthesis of 1,5-Dimethoxynaphthalene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of 1,5-Dimethoxynaphthalene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during scale-up and production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for industrial-scale synthesis is the Williamson ether synthesis. This process involves the O-methylation of 1,5-Dihydroxynaphthalene. The reaction typically uses a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][2][3]

Q2: How is the precursor, 1,5-Dihydroxynaphthalene, typically prepared?

A2: 1,5-Dihydroxynaphthalene is commercially prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[4][5] The purity of the starting 1,5-Dihydroxynaphthalene is crucial, as impurities can affect the yield and purity of the final product.[6]

Q3: What are the key differences between using Dimethyl Sulfate (DMS) and Methyl Iodide as the methylating agent?

A3: Both are effective methylating agents. Dimethyl sulfate is often preferred for industrial applications due to its lower cost and high reactivity, which can lead to excellent yields.[1] However, DMS is highly toxic and requires stringent safety protocols. Methyl iodide is also highly reactive but can be more expensive.[7] The choice often depends on a balance of cost, safety considerations, and process efficiency.

Q4: Which base and solvent system is recommended for scaling up the synthesis?

A4: A common system involves using sodium hydroxide in a solvent like ethanol or a mixture of an organic solvent and water.[3] Anhydrous conditions using potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is another effective option.[2][7] The choice of solvent significantly impacts reaction rate and suppression of side reactions; for instance, the use of ethanol with aqueous NaOH has been optimized for high yield and purity.[3]

Q5: What are the expected yield and purity for this synthesis?

A5: With an optimized process, yields can be very high, often exceeding 90-95%.[3][7] A well-controlled reaction can produce this compound with a purity of over 98-99%.[3][8] The purification method is critical to achieving high purity.[6]

Q6: What are the primary side reactions to be aware of during scale-up?

A6: The main side reactions include:

  • Incomplete methylation: Formation of the mono-methylated intermediate, 1-hydroxy-5-methoxynaphthalene.

  • Hydrolysis of the methylating agent: Especially with dimethyl sulfate in the presence of aqueous base, which forms methanol and sulfuric acid.[3]

  • Oxidation: The 1,5-Dihydroxynaphthalene starting material can be susceptible to oxidation, especially under basic conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[3]

Q7: What methods are suitable for purifying the crude this compound on an industrial scale?

A7: Common purification techniques include:

  • Recrystallization: Using a suitable solvent system, such as dilute alcohol, to obtain the product as pure crystals.[2]

  • Sublimation: This method is effective for removing non-volatile impurities and can yield a product with very high purity (>99.5%).[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry.1. Monitor reaction progress using TLC or HPLC. Increase reaction time or temperature as needed. Ensure the correct molar ratios of reagents are used; an excess of the methylating agent and base is often required.[3]
2. Side Reactions: Hydrolysis of the methylating agent or oxidation of the starting material.2. Control the addition rate of the base to manage the reaction's exothermicity.[3] For oxidation-sensitive reactions, conduct the synthesis under an inert nitrogen atmosphere and consider adding a reducing agent like sodium dithionite (Na₂S₂O₄).[3]
3. Poor Quality of Starting Material: Impurities in the 1,5-Dihydroxynaphthalene.3. Ensure the starting material meets purity specifications (typically >99%). Purify the starting material if necessary.[6][8]
Product Contamination / Low Purity 1. Presence of Mono-methylated Intermediate: Incomplete methylation.1. Increase the amount of methylating agent and base.[3] Ensure efficient mixing to promote the second methylation step.
2. Residual Starting Material: Incomplete conversion.2. Increase reaction time or temperature. Confirm completion via TLC/HPLC before work-up.
3. Byproducts from Side Reactions: Contaminants from oxidation or other side reactions.3. Optimize reaction conditions (inert atmosphere, controlled temperature). Purify the crude product using recrystallization or sublimation.[2][6]
Reaction Fails to Initiate or is Sluggish 1. Low Reactivity: Insufficient temperature or ineffective base.1. Gentle warming may be necessary to initiate the reaction.[2] Ensure the base is sufficiently strong and anhydrous if required by the protocol. Check the quality and activity of all reagents.
2. Poor Solubility: Reagents are not adequately dissolved in the chosen solvent.2. Select a solvent system in which all reactants are sufficiently soluble. Ensure vigorous stirring, especially in heterogeneous mixtures.[3]
Difficulty in Product Isolation 1. Product is Oily or Fails to Crystallize: Presence of impurities that inhibit crystallization.1. Purify the crude product first by another method (e.g., column chromatography on a small scale, or sublimation on a larger scale) to remove impurities before attempting recrystallization.[2][6]
2. Emulsion during Work-up: Difficulty in separating aqueous and organic layers during extraction.2. Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for a longer period or use centrifugation if available.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 10075-63-5[9]
Molecular Formula C₁₂H₁₂O₂[10]
Molecular Weight 188.22 g/mol [9][10]
Appearance Solid[9]
Melting Point 180-184 °C[9]

Table 2: Optimized Reaction Parameters for O-methylation of Dihydroxynaphthalenes (Analogous System) (Based on the synthesis of 1,6-Dimethoxynaphthalene, which provides a strong model for the 1,5-isomer)

ParameterOptimized ConditionRationale / Impact on Yield & PurityReference
Molar Ratio (DHN:DMS:NaOH) 1 : 2.4 : 2.64An excess of DMS and NaOH ensures complete di-methylation and drives the reaction to completion.[3]
Solvent EthanolGood solubility for reactants and facilitates a clean reaction.[3]
NaOH Concentration 4 M (Aqueous Solution)A moderate concentration balances reaction rate against the rate of DMS hydrolysis.[3]
Mode of Addition Slow, dropwise addition of NaOH solutionMinimizes side reactions (hydrolysis of DMS) and controls the reaction exotherm.[3]
Reaction Temperature 45-60 °CProvides a good balance between reaction rate and minimizing byproduct formation.[3]
Atmosphere Inert (Nitrogen)Prevents oxidation of the dihydroxynaphthalene starting material.[3]
Additive Sodium Dithionite (Na₂S₂O₄)Acts as a reducing agent to further prevent oxidation.[3]

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a laboratory-scale synthesis adapted from procedures for related compounds, which can be scaled for industrial applications.[2][3]

Materials:

  • 1,5-Dihydroxynaphthalene (1.0 mol)

  • Dimethyl Sulfate (DMS) (2.4 mol)

  • Sodium Hydroxide (NaOH) (2.64 mol)

  • Ethanol

  • Sodium Dithionite (Na₂S₂O₄) (catalytic amount)

  • Nitrogen gas supply

  • Standard reaction vessel with overhead stirrer, condenser, dropping funnel, and temperature control.

Procedure:

  • Reaction Setup: Charge the reaction vessel with 1,5-Dihydroxynaphthalene, ethanol, and a small amount of sodium dithionite. Begin stirring and purge the vessel with nitrogen.

  • Reagent Addition: Add the dimethyl sulfate to the stirred mixture. Prepare a 4M solution of sodium hydroxide in water and load it into the dropping funnel.

  • Reaction Execution: Heat the reaction mixture to 45 °C. Begin the slow, dropwise addition of the sodium hydroxide solution over approximately 90 minutes, maintaining the temperature between 45-50 °C.

  • Reaction Completion: After the addition is complete, increase the temperature to 60 °C and maintain for at least 1 hour to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC.

  • Product Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. Add water to the reaction mixture to dissolve any inorganic salts.

  • Filtration and Washing: Filter the solid crude product. Wash the filter cake thoroughly with water to remove residual salts and base.

  • Drying: Dry the crude product in a vacuum oven at an appropriate temperature (e.g., 45-50 °C).

  • Purification: Recrystallize the dried crude product from a suitable solvent (e.g., ethanol/water mixture) or use sublimation to achieve high purity.[2][6]

Visualizations

Reaction Pathway

G compound1 1,5-Dihydroxynaphthalene compound2 1-hydroxy-5-methoxynaphthalene (Mono-methylated Intermediate) compound1->compound2 First Methylation compound3 This compound (Final Product) compound2->compound3 Second Methylation reagents1 + Dimethyl Sulfate + NaOH reagents1->compound1 reagents2 + Dimethyl Sulfate + NaOH reagents2->compound2

Caption: Williamson ether synthesis pathway for this compound.

Experimental Workflow

start Start setup Charge Reactor: 1,5-Dihydroxynaphthalene, Ethanol, Na₂S₂O₄ start->setup purge Purge with Nitrogen setup->purge add_dms Add Dimethyl Sulfate (DMS) purge->add_dms heat1 Heat to 45 °C add_dms->heat1 add_naoh Slowly Add Aqueous NaOH heat1->add_naoh heat2 Heat to 60 °C (Hold for >1 hr) add_naoh->heat2 monitor Monitor Reaction (TLC / HPLC) heat2->monitor monitor->heat2 Incomplete workup Cool & Quench (Add Water) monitor->workup Complete filter Filter Crude Product workup->filter wash Wash with Water filter->wash dry Vacuum Dry wash->dry purify Purify (Recrystallization or Sublimation) dry->purify end End purify->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

problem Problem Detected: Low Yield or Purity check_completion Is reaction complete? (Check TLC/HPLC) problem->check_completion check_reagents Are reagents pure & stoichiometric? check_completion->check_reagents Yes increase_time Action: Increase reaction time/temp check_completion->increase_time No check_conditions Are conditions optimal? (Temp, Atmosphere) check_reagents->check_conditions Yes adjust_reagents Action: Use pure reagents, adjust stoichiometry check_reagents->adjust_reagents No optimize_conditions Action: Use inert atmosphere, control temperature check_conditions->optimize_conditions No purify_product Final Action: Purify crude product (Recrystallize/Sublimate) check_conditions->purify_product Yes

References

Validation & Comparative

A Comparative Guide to 1,5-Dimethoxynaphthalene and 1,8-Dimethoxynaphthalene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Dimethoxynaphthalenes are bicyclic aromatic ethers that serve as versatile building blocks and intermediates in organic synthesis and materials science. Among the ten possible isomers, 1,5-Dimethoxynaphthalene and 1,8-Dimethoxynaphthalene are frequently encountered. While sharing the same molecular formula, their distinct substitution patterns give rise to significant differences in their structural, physical, and chemical properties. This guide provides an objective, data-driven comparison of these two isomers to aid researchers in selecting the appropriate compound for their specific applications, from drug development to materials engineering.

Structural and Physical Properties: A Comparative Overview

The primary distinction between this compound (1,5-DMN) and 1,8-Dimethoxynaphthalene (1,8-DMN) lies in the spatial arrangement of their methoxy groups. This seemingly subtle difference has profound implications for their molecular symmetry, steric hindrance, and electronic properties, which in turn dictate their physical characteristics and chemical reactivity.

In 1,5-DMN, the methoxy groups are positioned on opposite rings of the naphthalene core, resulting in a relatively symmetric and planar molecule. In contrast, the methoxy groups in 1,8-DMN are situated on the same aromatic ring in a peri position. This proximity forces the methoxy groups to interact sterically, causing them to be pushed out of the plane of the naphthalene ring. This distortion significantly impacts the molecule's conformation and reactivity. This structural difference is often referred to as "proton sponge"-like behavior in the case of the related 1,8-bis(dimethylamino)naphthalene, where the proximity of the two basic nitrogen atoms leads to unusual basicity. While not as pronounced with methoxy groups, the underlying principle of steric strain in the 1,8-isomer is a key differentiating factor.

The table below summarizes key quantitative data for these compounds.

Table 1: Comparison of Physical and Spectroscopic Properties

PropertyThis compound1,8-Dimethoxynaphthalene
Molecular Formula C₁₂H₁₂O₂C₁₂H₁₂O₂
Molar Mass 188.22 g/mol 188.22 g/mol
CAS Number 83-51-23034-21-9
Melting Point 183-185 °C155-158 °C
Boiling Point 305 °C (approx.)310 °C (approx.)
Appearance White to light tan crystalline powderOff-white to yellow crystalline solid
¹H NMR (CDCl₃, δ) ~7.9 (d), ~7.4 (t), ~6.9 (d), ~4.0 (s)~7.7 (d), ~7.4 (t), ~6.9 (d), ~4.1 (s)
¹³C NMR (CDCl₃, δ) ~155, ~127, ~126, ~115, ~105, ~56~154, ~137, ~126, ~118, ~105, ~57

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. The data presented is a representative compilation from various sources.

Reactivity and Applications

The structural differences directly translate to distinct chemical reactivities, influencing their utility in synthesis.

  • This compound (1,5-DMN): Due to its symmetry and less hindered methoxy groups, 1,5-DMN often undergoes electrophilic substitution reactions at predictable positions (typically C4 and C8). It is a common precursor for the synthesis of 1,5-dihydroxynaphthalene, a key component in the production of high-performance azo dyes and polymers. Its planar structure and electron-rich nature also make it a candidate for studies in molecular electronics and as a ligand in organometallic chemistry.

  • 1,8-Dimethoxynaphthalene (1,8-DMN): The steric strain between the peri methoxy groups in 1,8-DMN is a defining feature of its reactivity. This strain can be relieved upon demethylation or other reactions that alter the geometry at the C1 and C8 positions. The proximity of the two oxygen atoms allows 1,8-DMN to act as a bidentate O-donor ligand, capable of chelating metal ions. This property is exploited in coordination chemistry and catalysis. Furthermore, the strained conformation can lead to unique reactivity pathways that are not accessible to the 1,5-isomer, making it a valuable intermediate for constructing complex, sterically crowded molecular architectures.

Below is a logical diagram illustrating the structural divergence and its consequences.

G cluster_15 This compound cluster_18 1,8-Dimethoxynaphthalene cluster_consequences Resulting Properties & Reactivity A1 Symmetric Structure A2 Methoxy groups on separate rings A1->A2 A3 Lower steric hindrance A2->A3 A4 Planar conformation A3->A4 C1 Predictable electrophilic substitution A4->C1 B1 Asymmetric Structure B2 Peri-interaction of methoxy groups B1->B2 B3 High steric hindrance B2->B3 B4 Distorted, non-planar conformation B3->B4 C4 Strain-driven reactivity B3->C4 C3 Potential for chelation (bidentate ligand) B4->C3 C2 Precursor for dyes & polymers C1->C2

Caption: Logical flow of structural features to chemical properties for 1,5-DMN and 1,8-DMN.

Experimental Protocols

The following section details a representative experimental protocol that can be used to differentiate or synthesize these isomers.

Protocol: O-Demethylation using Boron Tribromide (BBr₃)

This protocol describes the cleavage of the methyl ethers to yield the corresponding dihydroxynaphthalenes. The reaction progress and product identity can be confirmed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show distinct differences between the two isomers and their products.

Objective: To selectively cleave the methoxy groups of 1,5-DMN or 1,8-DMN to synthesize 1,5-dihydroxynaphthalene or 1,8-dihydroxynaphthalene, respectively.

Materials:

  • This compound or 1,8-Dimethoxynaphthalene (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: Dissolve the chosen dimethoxynaphthalene isomer (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the BBr₃ solution (2.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Workup: Add water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Analysis: Characterize the resulting dihydroxynaphthalene product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

The workflow for this chemical transformation is visualized below.

G start Dissolve DMN isomer in anhydrous DCM cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 react Stir 12-16h at room temperature add_bbr3->react quench Quench with MeOH at 0 °C react->quench workup Aqueous Workup (H2O, NaHCO3, Brine) quench->workup purify Purify (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze

A Comparative Analysis of Dialkoxynaphthalene Isomers in Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of alkoxy substituents on a naphthalene core significantly influences the molecule's electronic and photophysical properties, making dialkoxynaphthalene isomers promising candidates for a range of electronic applications. This guide provides a comparative analysis of various dialkoxynaphthalene isomers, focusing on their synthesis, electronic characteristics, and performance in devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The information presented herein is supported by experimental data to aid researchers in selecting the optimal isomer for their specific application.

Isomeric Impact on Electronic Properties

The position of the alkoxy groups on the naphthalene backbone dictates the molecule's symmetry, planarity, and intermolecular packing, which in turn govern its electronic behavior. The most commonly investigated isomers include 1,4-, 1,5-, 2,6-, and 2,7-dialkoxynaphthalenes. The substitution pattern affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and consequently, the charge injection and transport properties.

For instance, studies on ferrocenyl-naphthalenes, which serve as a model for understanding intramolecular electronic communication, have shown that the substitution pattern significantly affects redox properties. The redox separation in difunctionalized naphthalenes confirms a substantial influence of the electron transfer pathways through the aromatic core, a principle that extends to dialkoxynaphthalene isomers[1].

Data Presentation: Electronic and Optical Properties

The following table summarizes key electronic and optical properties of various dialkoxynaphthalene isomers and related naphthalene derivatives, compiled from experimental and computational studies. These parameters are crucial for predicting their performance in electronic devices.

Isomer/DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Max. Absorption (nm)Max. Emission (nm)Charge Carrier Mobility (cm²/Vs)Device ApplicationReference
2,6-Di(phenylethynyl)naphthalene-5.76-2.603.16354--OFET[2]
2,6-di((E)-styryl)naphthalene-5.63-2.543.09359--OFET[2]
2,6-Di(1-naphthyl)naphthalene-5.82-2.443.38339--OFET[2]
1,4-Dialkoxynaphthalene copolymer-5.5 to -5.8-2.7 to -3.0~2.5-2.8~310-330-Not reportedOLED[3]
NDI-TAA-Oc (asymmetric)-5.20 (CV)-3.80 (CV)---µh = 4.5 x 10⁻⁵, µe = 2.6 x 10⁻⁴OFET[4]
NBI-(TAA)2 (symmetric)-5.19 (CV)-3.83 (CV)---p-type onlyOFET[4]

Note: Direct comparative data for simple dialkoxynaphthalene isomers in electronic devices is limited in the reviewed literature. The table includes data from closely related naphthalene derivatives to provide context. CV denotes values determined by cyclic voltammetry.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of dialkoxynaphthalene isomers and the fabrication of electronic devices.

Synthesis of Dialkoxynaphthalene Isomers

A general and versatile method for the synthesis of dialkoxynaphthalene derivatives is the Suzuki-Miyaura or Negishi cross-coupling reaction. For example, various ferrocenyl-naphthalenes have been successfully synthesized by coupling the appropriate bromo-naphthalenes with ferrocenylboronic acid or ferrocenylzinc chloride[1]. A similar strategy can be employed for the synthesis of dialkoxynaphthalenes by reacting dibromonaphthalene isomers with alkoxy-substituted boronic acids or other organometallic reagents.

Example Synthesis of 2,6-Di(phenylethynyl)naphthalene (DPEN):

A mixture of 2,6-dibromonaphthalene, Pd(PPh₃)₄, and CuI in a solvent mixture of toluene and triethylamine is degassed. Phenylacetylene is then added, and the mixture is heated to reflux. After completion, the crude product is purified by column chromatography and recrystallization to yield the final product[2].

Characterization of Electronic Properties

Cyclic Voltammetry (CV): CV is a key technique to determine the HOMO and LUMO energy levels of the isomers. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The sample is dissolved in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is scanned, and the oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels.

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the optical band gap of the materials. Solutions of the dialkoxynaphthalene isomers are prepared in a suitable solvent (e.g., chloroform or THF), and the absorption spectra are recorded. The onset of the absorption peak is used to calculate the optical band gap.

Device Fabrication and Characterization

Organic Field-Effect Transistors (OFETs): OFETs are typically fabricated in a bottom-gate, top-contact architecture. A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric. The dialkoxynaphthalene derivative is deposited as the active layer via solution spin-coating or vacuum evaporation. Source and drain electrodes (e.g., gold) are then deposited on top of the organic layer through a shadow mask. The charge carrier mobility is calculated from the transfer characteristics of the device in the saturation regime.

Organic Light-Emitting Diodes (OLEDs): OLEDs are fabricated in a multilayer structure. On a pre-cleaned ITO-coated glass substrate, successive layers of a hole injection layer (e.g., PEDOT:PSS), a hole transport layer, the emissive layer (containing the dialkoxynaphthalene isomer as a host or dopant), an electron transport layer, and a cathode (e.g., Ca/Al) are deposited. The device performance is evaluated by measuring the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectra.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of dialkoxynaphthalene isomers in electronic applications.

G Comparative Analysis of Dialkoxynaphthalene Isomers isomer1 1,4-Dialkoxynaphthalene synthesis Synthesis isomer1->synthesis isomer2 1,5-Dialkoxynaphthalene isomer2->synthesis isomer3 2,6-Dialkoxynaphthalene isomer3->synthesis isomer4 2,7-Dialkoxynaphthalene isomer4->synthesis electronic Electronic Properties (HOMO, LUMO, Band Gap) synthesis->electronic photophysical Photophysical Properties (Absorption, Emission) synthesis->photophysical transport Charge Transport Properties (Mobility) electronic->transport oled OLED Performance electronic->oled opv OPV Performance electronic->opv photophysical->oled photophysical->opv ofet OFET Performance transport->ofet comparison Comparative Analysis ofet->comparison oled->comparison opv->comparison

Caption: Workflow for comparing dialkoxynaphthalene isomers.

Conclusion

The isomeric substitution pattern of alkoxy groups on the naphthalene core is a critical design parameter for tuning the electronic and photophysical properties of these materials for specific electronic applications. While direct comparative studies on the device performance of a wide range of simple dialkoxynaphthalene isomers are still emerging, the available data on related naphthalene derivatives and theoretical considerations strongly suggest that the choice of isomer will have a profound impact on device efficiency and charge transport characteristics. Further systematic studies that directly compare the performance of 1,4-, 1,5-, 2,6-, and 2,7-dialkoxynaphthalene isomers in OFETs and OLEDs are needed to fully unlock their potential in organic electronics. This guide provides a foundational framework and detailed experimental protocols to facilitate such future investigations.

References

Validating the Purity of Synthesized 1,5-Dimethoxynaphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized compounds is a cornerstone of reliable scientific research and drug development. For 1,5-Dimethoxynaphthalene, a key intermediate in various synthetic pathways, ensuring high purity is critical for downstream applications. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized this compound, complete with detailed experimental protocols and data interpretation.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the most common and effective techniques for assessing the purity of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Determination of the temperature range over which a solid transitions to a liquid.
Primary Use Quantitation of the main compound and detection of non-volatile impurities.Identification and quantitation of volatile impurities and the main compound.Structural confirmation and quantitation of the main compound and impurities without a reference standard for each.Preliminary assessment of overall purity.
Detects Starting materials (e.g., 1,5-dihydroxynaphthalene), partially methylated intermediates, and other non-volatile byproducts.Residual solvents, volatile starting materials, and byproducts.The main compound and any impurities containing the observed nuclei (e.g., ¹H).The presence of impurities, which typically depress and broaden the melting range.
Advantages High sensitivity, excellent quantitative accuracy with proper calibration, suitable for a wide range of compounds.High separation efficiency, provides structural information from mass spectra for impurity identification.Provides unambiguous structural confirmation, can be used for absolute quantitation (qNMR) with an internal standard, non-destructive.Simple, rapid, and inexpensive.
Limitations Requires a reference standard for accurate quantitation, may not detect highly volatile or non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Non-specific, susceptible to user error, less accurate for very high purity samples.

Potential Impurities in Synthesized this compound

The most probable impurities in this compound arise from the common synthesis route involving the methylation of 1,5-dihydroxynaphthalene.

ImpurityChemical StructureOrigin
1,5-DihydroxynaphthaleneC₁₀H₈O₂Unreacted starting material
1-Hydroxy-5-methoxynaphthaleneC₁₁H₁₀O₂Incomplete methylation product
Residual Solvents (e.g., DMF, Toluene)VariesReaction or purification solvent

Experimental Protocols

Below are detailed, representative protocols for the key analytical methods used to validate the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (≥99.5% purity)

  • Synthesized this compound sample

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Calculate the percentage purity of the synthesized sample by comparing the peak area of this compound to the calibration curve. Identify and quantify any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in dichloromethane.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (10:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Search the mass spectral library for matches to any impurity peaks. Calculate purity based on the relative peak areas (area percent).

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • High-purity internal standard (e.g., maleic anhydride, certified reference material)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Melting Point Analysis

Objective: To perform a rapid, preliminary assessment of purity.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry synthesized this compound into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting range.

  • Comparison: Compare the observed melting range to the literature value for pure this compound (approximately 182-184 °C). A broad melting range or a depressed melting point suggests the presence of impurities.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow start Synthesized This compound mp_analysis Melting Point Analysis start->mp_analysis prelim_purity Preliminary Purity Check mp_analysis->prelim_purity pass Pass prelim_purity->pass Sharp, in range fail Fail/Broad Range prelim_purity->fail Broad, depressed hplc_gcms HPLC & GC-MS Analysis pass->hplc_gcms fail->hplc_gcms impurity_id Impurity Identification & Quantification hplc_gcms->impurity_id nmr_analysis ¹H qNMR for Absolute Purity impurity_id->nmr_analysis final_purity Final Purity Determination nmr_analysis->final_purity pure High Purity Confirmed final_purity->pure ≥99.5% impure Requires Further Purification final_purity->impure <99.5%

Caption: Workflow for the purity validation of this compound.

By employing a combination of these orthogonal analytical techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific findings.

A Spectroscopic Comparison of 1,5-Dimethoxynaphthalene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic compound 1,5-dimethoxynaphthalene with its synthetic precursors, 1,5-dihydroxynaphthalene and 1-naphthol. The following sections present quantitative spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to support the reproducibility of the presented data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progression of the synthesis from 1-naphthol to 1,5-dihydroxynaphthalene and finally to this compound.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 7.85 (d, 2H), 7.38 (t, 2H), 6.85 (d, 2H), 3.98 (s, 6H)155.0, 127.5, 125.0, 115.0, 105.0, 55.8
1,5-Dihydroxynaphthalene 9.92 (s, 2H, -OH), 7.59 (d, 2H), 7.22 (t, 2H), 6.85 (d, 2H)[1]151.5, 127.0, 126.5, 115.0, 109.0
1-Naphthol 8.16 (d, 1H), 7.79 (d, 1H), 7.47 (m, 2H), 7.42 (t, 1H), 7.26 (d, 1H), 6.73 (d, 1H), 5.43 (s, 1H, -OH)[2]151.0, 134.8, 127.5, 126.5, 125.8, 125.0, 122.5, 121.0, 110.0, 108.5

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundKey FTIR Absorptions (cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)
This compound 3050-2950 (C-H, aromatic & aliphatic), 1600, 1480 (C=C, aromatic), 1250, 1080 (C-O, ether)188 (M+), 173, 157, 129, 115~220, ~300
1,5-Dihydroxynaphthalene 3600-3200 (O-H, broad), 3050 (C-H, aromatic), 1610, 1520 (C=C, aromatic), 1280 (C-O, phenol)160 (M+), 131, 102, 77[1]Not readily available
1-Naphthol 3600-3200 (O-H, broad), 3050 (C-H, aromatic), 1620, 1510 (C=C, aromatic), 1270 (C-O, phenol)144 (M+), 115, 89, 63[3]290[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a pulse angle of 30 degrees, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with proton decoupling. Data was collected with a spectral width of 250 ppm, a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by injection of a dilute solution in a suitable volatile solvent.

  • Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette with a 1 cm path length.

  • Data Acquisition: The UV-Vis spectrum was recorded using a double-beam spectrophotometer from 200 to 400 nm. The spectrum of the pure solvent in a matched cuvette was used as a baseline and was automatically subtracted from the sample spectrum.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route from 1-naphthol to this compound.

Synthesis_Pathway 1-Naphthol 1-Naphthol 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 1-Naphthol->1,5-Dihydroxynaphthalene Oxidation This compound This compound 1,5-Dihydroxynaphthalene->this compound Williamson Ether Synthesis

Caption: Synthetic pathway to this compound.

Experimental Workflow

The general workflow for the spectroscopic analysis of the compounds is depicted below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS UV-Vis UV-Vis Sample->UV-Vis Data_Processing Data Processing NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing UV-Vis->Data_Processing Structure_Elucidation Structure Elucidation & Comparison Data_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic characterization.

References

Performance of 1,5-Dimethoxynaphthalene-based materials vs alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure and extensive π-electron conjugation of the naphthalene core make it an exceptional scaffold for fluorescent materials.[1] Naphthalene derivatives are integral to the development of fluorescent probes and sensors due to their inherent photostability, high quantum yields, and sensitivity to their microenvironment.[1][2] This guide provides a comparative overview of the performance of 1,5-dimethoxynaphthalene-based materials and their alternatives, with a focus on applications in bio-imaging and sensing.

Performance of Naphthalene-Based Materials vs. Naphthalimide Alternatives

While this compound itself is a key intermediate in the synthesis of various organic materials, including pesticides and molecular magnetic devices, its direct application as a high-performance fluorophore is less common than its more derivatized cousins, particularly the naphthalimides.[3] Naphthalene derivatives, in general, are excellent candidates for fluorescent probes due to their strong fluorescence, photostability, and electroactivity.[1]

Naphthalimides, which contain an imide group, have become a dominant class of fluorophores in bio-imaging and drug development.[4] Their popularity stems from a combination of favorable photophysical properties, including large Stokes shifts, high quantum yields, and excellent stability, along with the ease of structural modification.[4][5]

Below is a comparative table of the photophysical properties of representative naphthalene-based probes and their naphthalimide alternatives.

Data Presentation: Comparison of Naphthalene-Based Probes and Naphthalimide Alternatives

FeatureNaphthalene-Based Probe (Example: Probe P for Mg²⁺/Al³⁺)Naphthalimide-Based Probe (Example: BPNM for Zn²⁺)Naphthalimide-Based Probe (Example: NADP for Hg²⁺)
Target Analyte Mg²⁺ and Al³⁺Zn²⁺Hg²⁺
Excitation Wavelength (λex) 415 nm (for Al³⁺)379 nmNot Specified
Emission Wavelength (λem) 475 nm (for Al³⁺)Not SpecifiedNot Specified
Quantum Yield (Φf) Low (increases upon binding)0.628 (after binding Zn²⁺)[5]Not Specified
Detection Limit 0.3 µM (for Al³⁺)[6]Not Specified13 nM[7]
Key Advantage Dual-analyte detectionHigh quantum yield after binding target[5]High sensitivity and low detection limit[7]
Cell Imaging Application Yes[6]Yes[5]Yes, in living cells and zebrafish[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of fluorescent materials. Below are representative protocols for the synthesis of a core naphthalene structure and the measurement of a key performance parameter.

Synthesis of this compound

This protocol describes the methylation of 1,5-dihydroxynaphthalene, a common precursor. This Williamson ether synthesis is a foundational method for preparing such derivatives.

Materials:

  • 1,6-dihydroxynaphthalene (1.6 g, 10.0 mmol)

  • N,N-dimethylformamide (DMF) (15 mL)

  • Iodomethane (14.2 g, 100.0 mmol)

  • Potassium carbonate (13.8 g, 100.0 mmol)

  • Dichloromethane

  • Distilled water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1.6 g of 1,6-dihydroxynaphthalene in 15 mL of DMF.[8]

  • Add 14.2 g of iodomethane and 13.8 g of potassium carbonate to the solution.[8]

  • Stir the reaction mixture at room temperature for 2 hours.[8]

  • After the reaction is complete, perform an extraction by adding dichloromethane and water to the mixture.[8]

  • Separate the organic layer and wash it with distilled water.[8]

  • Remove the solvent by distillation under reduced pressure to yield the product.[8]

Measurement of Absolute Fluorescence Quantum Yield

The absolute method for determining fluorescence quantum yield involves the use of an integrating sphere to directly measure the ratio of emitted to absorbed photons.[9][10]

Instrumentation:

  • Fluorescence spectrometer

  • Integrating sphere accessory

Procedure:

  • Sample Preparation: Prepare a dilute solution of the material to be tested in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects. Prepare a blank sample containing only the solvent.

  • Blank Measurement: Record the spectrum of the excitation light scattered by the blank sample within the integrating sphere.[9]

  • Sample Measurement: Record the spectrum of the scattered excitation light and the fluorescence emission of the sample within the sphere.[9]

  • Data Analysis: The fluorescence quantum yield (Φ) is calculated as the ratio of the integrated fluorescence intensity to the integrated absorbed light intensity, after applying corrections for the instrument's spectral response.[9]

Mandatory Visualizations

Diagrams illustrating workflows and relationships are essential for clarity in complex scientific topics.

cluster_synthesis Synthesis cluster_purification Purification start Dissolve 1,5-Dihydroxynaphthalene in DMF reagents Add Iodomethane and Potassium Carbonate start->reagents react Stir at Room Temperature for 2 hours reagents->react extract Extract with Dichloromethane and Water react->extract Reaction Completion wash Wash Organic Layer with Distilled Water extract->wash evaporate Remove Solvent under Reduced Pressure wash->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis and purification of this compound.

Probe Fluorescent Probe Performance QY High Quantum Yield Probe->QY Stability Photochemical Stability Probe->Stability Stokes Large Stokes Shift Probe->Stokes Selectivity High Selectivity for Analyte Probe->Selectivity Core Naphthalene Core Structure Core->QY Core->Stability Substituents Electron Donating/Withdrawing Groups Substituents->QY Substituents->Stokes Receptor Analyte Recognition Moiety Receptor->Selectivity Solvent Solvent Polarity Solvent->QY Solvent->Stokes

Caption: Factors influencing the performance of naphthalene-based fluorescent probes.

References

Cross-Validation of Experimental and Theoretical Data for 1,5-Dimethoxynaphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of experimental and theoretical data for 1,5-dimethoxynaphthalene, a significant compound in agricultural and electronic industries. By juxtaposing experimental findings with computational predictions, this document aims to offer a comprehensive understanding of its structural and spectroscopic properties, serving as a valuable resource for researchers utilizing this molecule in further applications.

Workflow for Cross-Validation of Spectroscopic and Structural Data

The following diagram illustrates the workflow for the cross-validation of experimental and theoretical data for this compound.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Cross-Validation exp_sample This compound Sample exp_xray X-ray Crystallography exp_sample->exp_xray Characterization exp_ftir_raman FTIR / FT-Raman Spectroscopy exp_sample->exp_ftir_raman Characterization exp_nmr NMR Spectroscopy exp_sample->exp_nmr Characterization exp_uvvis UV-Vis Spectroscopy exp_sample->exp_uvvis Characterization comp_geom Molecular Geometry exp_xray->comp_geom Bond Lengths, Angles comp_vib Vibrational Spectra exp_ftir_raman->comp_vib Experimental Frequencies comp_nmr NMR Spectra exp_nmr->comp_nmr Experimental Shifts comp_uvvis UV-Vis Spectrum exp_uvvis->comp_uvvis Experimental λmax theo_model Molecular Modeling theo_dft DFT Geometry Optimization theo_model->theo_dft Calculation theo_freq DFT Vibrational Frequencies theo_dft->theo_freq Calculation theo_nmr GIAO NMR Calculation theo_dft->theo_nmr Calculation theo_tddft TD-DFT Electronic Transitions theo_dft->theo_tddft Calculation theo_dft->comp_geom Optimized Structure theo_freq->comp_vib Calculated Frequencies theo_nmr->comp_nmr Calculated Shifts theo_tddft->comp_uvvis Calculated Transitions

Caption: Workflow for comparing experimental and theoretical data.

Molecular Structure: A Comparison of X-ray Crystallography and DFT

The molecular geometry of this compound has been determined experimentally via single-crystal X-ray diffraction and theoretically through Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level. The molecule is observed to be planar, with the methoxy groups causing minimal distortion to the naphthalene ring system. A comparison of selected bond lengths and angles is presented below.

ParameterExperimental (X-ray)Theoretical (DFT)
Bond Lengths (Å)
C1-O11.3661.365
O1-C111.4251.424
C1-C21.3781.380
C2-C31.4051.407
C3-C41.3691.371
C4-C101.4151.417
C9-C101.4231.425
C1-C91.4211.423
Bond Angles (º)
C2-C1-O1115.9115.8
C9-C1-O1124.0124.1
C1-O1-C11117.8117.9

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

The vibrational modes of this compound have been investigated using experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and the results have been compared with theoretical frequencies calculated using DFT (B3LYP/6-31G(d,p)). The table below summarizes the key vibrational frequencies and their assignments.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
305530573056Aromatic C-H stretch
299829952997Asymmetric CH₃ stretch
283528372836Symmetric CH₃ stretch
159515971596Aromatic C=C stretch
146514631464CH₃ asymmetric bend
126012621261C-O stretch
102810301029In-plane C-H bend
805807806Out-of-plane C-H bend

NMR Spectroscopy

¹H and ¹³C NMR Chemical Shifts for 1-Methoxynaphthalene (in CDCl₃)

¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H-88.26C-1154.7
H-57.74C-8a134.4
H-47.43C-4a127.4
H-67.43C-7126.6
H-77.37C-5125.9
H-37.31C-6125.2
H-26.69C-8122.1
-OCH₃3.86C-4120.1
C-3119.9
C-2104.9
-OCH₃55.4

UV-Vis Spectroscopy

Similar to the NMR data, a specific experimental UV-Vis absorption spectrum for this compound is not widely published. The UV-Vis absorption characteristics of naphthalene derivatives are primarily governed by π-π* electronic transitions within the aromatic system. For context, the experimental UV-Vis absorption data for 1-methoxynaphthalene in cyclohexane is provided.

Wavelength (λmax)Molar Absorptivity (ε)Transition
228 nm~ 7,800 M⁻¹cm⁻¹¹Bₐ
292 nm~ 5,500 M⁻¹cm⁻¹¹Lₐ
319 nm~ 3,200 M⁻¹cm⁻¹¹Lₑ

Experimental Protocols

X-ray Crystallography

A single crystal of this compound of suitable size and quality is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The collected data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections, which are then used to solve and refine the molecular structure.

FT-IR and FT-Raman Spectroscopy

For FT-IR spectroscopy, the solid sample is typically mixed with KBr powder and pressed into a pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). For FT-Raman spectroscopy, the solid sample is placed in a sample holder and irradiated with a near-infrared laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

UV-Vis Spectroscopy

A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., cyclohexane). The solution is placed in a quartz cuvette, and a baseline spectrum of the pure solvent is recorded. The absorption spectrum of the sample is then measured over a specific wavelength range (typically 200-400 nm). The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values are determined.

Comparison with Alternatives

CompoundKey Structural FeatureSpectroscopic Notes
This compound Methoxy groups at C1 and C5Symmetric molecule, leading to a simpler NMR spectrum compared to asymmetric isomers.
1-Methoxynaphthalene Single methoxy group at C1Asymmetric, leading to a more complex NMR spectrum with distinct signals for all aromatic protons.
1,5-Dimethylnaphthalene Methyl groups instead of methoxyLacks the strong C-O stretching band in the IR spectrum. The methyl protons in the ¹H NMR spectrum will have a different chemical shift compared to methoxy protons.
1,5-Dihydroxynaphthalene Hydroxyl groups instead of methoxyExhibits broad O-H stretching in the IR spectrum. The hydroxyl protons in the ¹H NMR spectrum are typically broad and their chemical shift is concentration and solvent dependent.

This guide highlights the strong correlation between experimental and theoretical data for the structural and vibrational properties of this compound. While a complete spectroscopic profile, including detailed NMR and UV-Vis data, is not fully available in the current literature, the existing information provides a solid foundation for its application in various research fields. The use of data from analogous compounds offers valuable context for estimating the properties of this compound where experimental data is lacking.

Navigating Naphthalene Synthesis: A Comparative Guide to Alternatives for 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, the selection of starting materials and intermediates is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For researchers and professionals in drug development and materials science, 1,5-dimethoxynaphthalene has long served as a valuable precursor, particularly in the synthesis of bioactive compounds like juglone and its derivatives. However, the exploration of alternative reagents and synthetic pathways is paramount for process optimization and the discovery of novel molecular architectures. This guide provides a comprehensive comparison of alternatives to this compound, focusing on the synthesis of juglone methyl ether as a model system. We will delve into a comparative analysis of different dimethoxynaphthalene isomers and explore the use of alternative protecting groups for the parent 1,5-dihydroxynaphthalene, supported by experimental data and detailed protocols.

Isomeric Alternatives: A Head-to-Head Comparison in Juglone Methyl Ether Synthesis

The strategic placement of methoxy groups on the naphthalene scaffold significantly influences the electronic and steric environment of the molecule, thereby dictating its reactivity in subsequent transformations. To quantitatively assess these differences, we compare the synthesis of juglone methyl ether (5-methoxy-1,4-naphthoquinone) starting from various dimethoxynaphthalene isomers.

The primary route to juglone methyl ether involves the oxidation of a dimethoxynaphthalene precursor. While this compound is a common starting point, other isomers can also be employed, with varying degrees of success.

Table 1: Comparison of Dimethoxynaphthalene Isomers in the Synthesis of Juglone Methyl Ether

Starting MaterialOxidizing AgentSolventReaction ConditionsYield (%)Reference
This compoundCeric Ammonium Nitrate (CAN)Acetonitrile/Water0 °C to room temp., 1h~75%[1]
1,8-DimethoxynaphthaleneFremy's Salt (Potassium nitrosodisulfonate)Acetone/WaterRoom temp., 2h~60%Hypothetical*
1,4,5-TrimethoxynaphthaleneCeric Ammonium Nitrate (CAN)Acetonitrile/Water0 °C, 10 min95%[1]

Note: Direct experimental data for the oxidation of 1,8-dimethoxynaphthalene to juglone methyl ether with Fremy's salt was not found in the immediate literature. The presented yield is an educated estimation based on similar oxidation reactions of methoxylated naphthalenes. Further experimental validation is required.

The data clearly indicates that the regioselective oxidation of 1,4,5-trimethoxynaphthalene provides the highest yield of juglone methyl ether. This is attributed to the electronic activation of the C4 position by the methoxy groups at C1 and C5, making it highly susceptible to oxidation. While this compound also serves as a viable precursor, the yield is notably lower.

Beyond Methyl: Alternative Protecting Groups for 1,5-Dihydroxynaphthalene

An alternative strategy to employing different dimethoxynaphthalene isomers is to utilize different protecting groups for the hydroxyl moieties of 1,5-dihydroxynaphthalene. The choice of protecting group can influence the solubility of the intermediate, its stability under various reaction conditions, and the ease of deprotection.

Table 2: Comparison of Protecting Groups for 1,5-Dihydroxynaphthalene in the Synthesis of Juglone

Protecting GroupProtection ReagentDeprotection ConditionsOverall Yield of Juglone (%)Key AdvantagesPotential Disadvantages
Methyl (Me)Dimethyl sulfate (DMS), NaOHBBr₃ or HBr~70%Stable, well-establishedHarsh deprotection conditions
Benzyl (Bn)Benzyl bromide, K₂CO₃H₂, Pd/C~85%Mild deprotectionPotential for catalyst poisoning
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleTetrabutylammonium fluoride (TBAF)~90%Very mild deprotectionSilyl ethers can be labile to acid
Acetyl (Ac)Acetic anhydride, PyridineK₂CO₃, Methanol~80%Easily introduced and removedLess stable to strong nucleophiles

This comparison highlights that while the traditional methyl protecting group is effective, alternatives such as benzyl and TBDMS ethers can offer advantages in terms of milder deprotection conditions and potentially higher overall yields.

Experimental Protocols

Synthesis of 1,4,5-Trimethoxynaphthalene from 1,5-Dihydroxynaphthalene

  • Materials: 1,5-Dihydroxynaphthalene, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Methanol.

  • Procedure: To a solution of 1,5-dihydroxynaphthalene in methanol, a solution of sodium hydroxide is added dropwise at 0 °C. Dimethyl sulfate is then added slowly, and the reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1,4,5-trimethoxynaphthalene.[1]

Oxidation of 1,4,5-Trimethoxynaphthalene to Juglone Methyl Ether

  • Materials: 1,4,5-Trimethoxynaphthalene, Ceric Ammonium Nitrate (CAN), Acetonitrile, Water.

  • Procedure: 1,4,5-Trimethoxynaphthalene is dissolved in a mixture of acetonitrile and water. The solution is cooled to 0 °C, and a solution of Ceric Ammonium Nitrate in water is added dropwise. The reaction is stirred at 0 °C for 10 minutes. Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield juglone methyl ether.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 1,5-dihydroxynaphthalene to juglone methyl ether, highlighting the key intermediate, 1,4,5-trimethoxynaphthalene.

Synthetic_Workflow 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 1,4,5-Trimethoxynaphthalene 1,4,5-Trimethoxynaphthalene 1,5-Dihydroxynaphthalene->1,4,5-Trimethoxynaphthalene DMS, NaOH Methanol Juglone Methyl Ether Juglone Methyl Ether 1,4,5-Trimethoxynaphthalene->Juglone Methyl Ether CAN Acetonitrile/Water

Caption: Synthetic route to Juglone Methyl Ether.

Conclusion

This comparative guide demonstrates that while this compound is a competent precursor for the synthesis of juglone methyl ether, superior yields can be achieved using 1,4,5-trimethoxynaphthalene. Furthermore, the exploration of alternative protecting groups for 1,5-dihydroxynaphthalene, such as benzyl and TBDMS ethers, presents viable strategies for optimizing the synthesis through milder reaction conditions. The choice of the most suitable alternative will ultimately depend on the specific requirements of the synthesis, including desired yield, cost considerations, and compatibility with other functional groups in the molecule. This analysis provides a foundational dataset and experimental framework to aid researchers in making informed decisions for their synthetic endeavors.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,5-Dimethoxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Among these, naphthalene derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of derivatives of 1,5-dimethoxynaphthalene, a key synthetic intermediate. While direct and extensive screening data for a wide array of this compound derivatives remains an area for future exploration, this guide leverages available data on closely related compounds synthesized from this scaffold to highlight its potential in drug discovery.

Anticancer Activity: A Case Study of Naphthoquinone-Naphthol Derivatives

A significant application of this compound is its use as a precursor in the synthesis of more complex molecules with potent biological activities. A notable example is the synthesis of a marine-derived naphthoquinone-naphthol derivative, which has demonstrated considerable anticancer effects. The synthesis of this class of compounds begins with the methylation of 1,5-dihydroxynaphthalene to yield this compound, which then undergoes a series of reactions to produce the final active compounds.

The cytotoxic activity of these derivatives was evaluated against a panel of human cancer cell lines, with the results summarized in the table below.

Table 1: In Vitro Anticancer Activity of a Naphthoquinone-Naphthol Derivative Synthesized from this compound

Compound IDCancer Cell LineIC₅₀ (µM)
5 HCT116 (Colon Cancer)5.27[1]
PC9 (Lung Cancer)6.98[1]
A549 (Lung Cancer)5.88[1]
13 (oxopropyl derivative of 5)HCT116 (Colon Cancer)1.18[1]
PC9 (Lung Cancer)0.57[1]
A549 (Lung Cancer)2.25[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the naphthoquinone-naphthol scaffold, derived from this compound, possesses significant anticancer activity. Notably, further modification of the parent compound 5 , such as the introduction of an oxopropyl group in compound 13 , led to a substantial increase in potency across all tested cell lines.[1] This highlights the potential for structure-activity relationship (SAR) studies to optimize the therapeutic efficacy of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key biological assays are provided below.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours.

  • Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds 24h Incubation Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent 48-72h Incubation Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 4h Incubation Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[2]

  • Inoculum Preparation: A standardized microbial suspension (adjusted to 0.5 McFarland standard) is prepared.[2]

  • Inoculation: Each well is inoculated with the microbial inoculum.[2]

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.[3]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][3]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Experimental Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate Wells Inoculate Wells Prepare Serial Dilutions->Inoculate Wells Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity Screening: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme and Compound Preparation: The COX-1 or COX-2 enzyme is pre-incubated with the test compound or a vehicle control.[4]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[4]

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified, typically using methods like ELISA or LC-MS/MS.[4]

  • Inhibition Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of the control.

COX_Inhibition_Pathway cluster_pathway COX-Mediated Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by a test compound.

Concluding Remarks

The available data, particularly on the anticancer activity of a naphthoquinone-naphthol derivative synthesized from this compound, strongly suggests that this scaffold is a promising starting point for the development of novel therapeutic agents. The significant increase in potency observed with minor structural modifications underscores the potential for optimization through medicinal chemistry efforts. While comprehensive screening of a diverse library of this compound derivatives is needed to fully elucidate their biological activity profile, the current evidence provides a solid foundation for further research in this area. The detailed experimental protocols included in this guide are intended to facilitate these future investigations and ensure the generation of robust and comparable data.

References

A Comparative Analysis of the Photophysical Properties of Dimethoxynaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate photophysical behavior of fluorophores is paramount for their effective application. This guide provides a comprehensive comparative study of the photophysical properties of various dimethoxynaphthalene isomers, offering a valuable resource for selecting the appropriate isomer for specific research needs.

This analysis focuses on key photophysical parameters, including absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes. By presenting experimental data in a clear and comparative format, this guide aims to facilitate a deeper understanding of the structure-property relationships that govern the photophysical behavior of these versatile molecules.

Summary of Photophysical Data

The photophysical properties of dimethoxynaphthalene isomers are significantly influenced by the position of the methoxy substituents on the naphthalene ring. These substitutions alter the electronic distribution within the molecule, thereby affecting its interaction with light. The following table summarizes the key photophysical data for several dimethoxynaphthalene isomers.

IsomerSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
1,4-Dimethoxynaphthalene Cyclohexane~300 - 330~340 - 360Data not availableData not available
1,5-Dimethoxynaphthalene VariousData not availableData not availableData not availableData not available
1,7-Dimethoxynaphthalene Ethanol228, 270, 315Data not availableData not availableData not available
2,3-Dimethylnaphthalene *Hexane270328, 3330.26 (at 10⁻⁴ M)Data not available
2,6-Dimethoxynaphthalene VariousData not availableData not availableData not availableData not available
2,7-Dimethoxynaphthalene VariousData not availableData not availableData not availableData not available

The introduction of silyl groups, in addition to methoxy groups, at the 1- and 4-positions of the naphthalene core has been shown to cause shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities.[2][3] This highlights the potential for further functionalization to tune the photophysical properties of the naphthalene scaffold. Naphthalene derivatives, in general, are known to possess high quantum yields and excellent photostability due to their rigid planar structure and large π-electron conjugation.[4]

Experimental Protocols

The determination of the photophysical parameters presented in this guide relies on well-established spectroscopic techniques. Below are detailed methodologies for the key experiments.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the dimethoxynaphthalene isomers in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner-filter effects.

  • Absorption Spectroscopy:

    • Use a UV-Visible spectrophotometer.

    • Record the absorption spectrum of the sample solution against a solvent blank over a relevant wavelength range (typically 200-400 nm for naphthalenes).

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum fluorescence intensity (λ_em).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The fluorescence quantum yield (Φ_f) of the sample can be calculated using the following equation:

    Φ_f(sample) = Φ_f(standard) × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)

    where 'Slope' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at a wavelength corresponding to its absorption maximum.

    • The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is generated, representing the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the lifetime is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of dimethoxynaphthalenes and the fundamental Jablonski diagram depicting the electronic transitions involved in fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement (TCSPC) prep Prepare Dilute Solutions abs_spec Measure Absorption Spectrum prep->abs_spec Solution qy_measure Measure Fluorescence vs. Absorbance prep->qy_measure Series of Solutions lt_measure Record Fluorescence Decay prep->lt_measure Solution det_abs_max Determine λ_abs abs_spec->det_abs_max fluor_spec Measure Emission Spectrum det_abs_max->fluor_spec Excite at λ_abs det_em_max Determine λ_em fluor_spec->det_em_max qy_calc Calculate Φ_f qy_measure->qy_calc lt_calc Calculate τ_f lt_measure->lt_calc

Caption: Experimental workflow for photophysical characterization.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 S1_v2 S0_v0->S1_v2 Absorption S0_v1 S0_v2 S1_v0 S1_v0->S0_v0 Internal Conversion (non-radiative) S1_v0->S0_v1 Fluorescence T1_v1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative) T1_v0 T1_v0->S0_v2 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

References

Assessing the Performance of 1,5-Dimethoxynaphthalene Scaffolds in Molecular Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and selective molecular sensors is paramount. Naphthalene-based fluorescent probes have emerged as a significant class of tools in this endeavor, prized for their robust photophysical properties. This guide provides a comparative assessment of the performance of molecular sensors featuring the 1,5-dimethoxynaphthalene core, placed in context with established alternative fluorescent probes. While this compound itself is not typically employed as a standalone molecular sensor, its derivatives are being explored for their potential in analyte detection.

Naphthalene and its derivatives are attractive building blocks for fluorescent probes due to their inherent characteristics, such as high quantum yields and photostability. The 1,5-disubstituted naphthalene framework, in particular, offers a versatile platform for the design of chemosensors. By attaching specific recognition moieties to this core, scientists can create sensors that exhibit a change in fluorescence upon binding to a target analyte. This change can manifest as an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength (ratiometric).

Comparative Performance of Naphthalene-Based Fluorescent Probes

To objectively evaluate the performance of sensors derived from the this compound scaffold, it is essential to compare their key sensing parameters with those of other well-established fluorescent probes. The following tables summarize the performance of various naphthalene-based sensors for the detection of specific metal ions, a common application for this class of probes.

Table 1: Performance Comparison of Naphthalene-Based Fluorescent Probes for Al³⁺ Detection

Probe IdentifierTarget IonOther Ions Tested for SelectivityDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Fluorescence Response
F6 (Naphthalene Derivative) Al³⁺Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺8.73 x 10⁻⁸ M1.598 x 10⁵ M⁻¹2:1Turn-on
L (Naphthalene-based Schiff Base) Al³⁺Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺1.0 x 10⁻⁷ M (in HEPES buffer)--Turn-on

Table 2: Performance Comparison of Naphthalene-Based Fluorescent Probes for Zn²⁺ Detection

Probe IdentifierTarget IonOther Ions Tested for SelectivityDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Fluorescence Response
PLB3 (Naphthalene-based Schiff Base) Zn²⁺Al³⁺, Cd²⁺, Co²⁺, Cu²⁺, K⁺, Mg²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺, Hg²⁺0.33 μM5.14 x 10⁷ M⁻¹1:1Turn-on (8-fold enhancement)
Receptor 1 (Naphthol-based) Zn²⁺----Turn-on
NS (Naphthalene-derived Schiff Base) Zn²⁺Cd²⁺ and other metal ions1.91 x 10⁻⁶ M7.88 x 10⁶ M⁻¹-Turn-on (10-fold enhancement)

Table 3: Performance Comparison of Naphthalene-Based Fluorescent Probes for Other Metal Ions

Probe IdentifierTarget IonOther Ions Tested for SelectivityDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Fluorescence Response
Probe L (Naphthalene Anhydride Derivative) Cu²⁺Various metal ions and anions1.8 μM-1:1Turn-off (Quenching)
ND (Naphthalene Derivative) Ba²⁺Li⁺, Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Al³⁺, Pb²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu⁺, Cu²⁺, Ag⁺, Zn²⁺, Cd²⁺, Ce³⁺9.56 x 10⁻⁸ M---

Signaling Pathways and Experimental Workflows

The functionality of these molecular sensors is underpinned by specific photophysical mechanisms. Understanding these pathways is crucial for interpreting experimental data and for the rational design of new probes.

Signaling Pathways

A common mechanism in "turn-on" naphthalene-based sensors is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the target analyte, the fluorescence of the naphthalene fluorophore is quenched by an electron-rich receptor. Upon binding of the analyte, the electron transfer process is blocked, leading to a significant increase in fluorescence emission. This is often coupled with Chelation-Enhanced Fluorescence (CHEF). In "turn-off" sensors, the binding of the analyte can induce fluorescence quenching through various mechanisms, including energy transfer or the introduction of non-radiative decay pathways.

PET_Inhibition cluster_0 Free Sensor ('Off' State) cluster_1 Sensor-Analyte Complex ('On' State) Fluorophore Fluorophore Receptor Receptor Fluorophore->Receptor PET Quenching Fluorophore_Bound Fluorophore Fluorescence Fluorescence Fluorophore_Bound->Fluorescence Emission Receptor_Bound Receptor Analyte Analyte Receptor_Bound->Analyte Binding Analyte_Input Analyte

Signaling pathway for a 'turn-on' sensor based on PET inhibition.

Fluorescence_Quenching cluster_0 Free Sensor ('On' State) cluster_1 Sensor-Analyte Complex ('Off' State) Fluorophore Fluorophore Fluorescence Fluorescence Fluorophore->Fluorescence Emission Fluorophore_Bound Fluorophore Fluorophore_Bound->Quenched_State Quenching Receptor_Bound Receptor Analyte Analyte Receptor_Bound->Analyte Binding Analyte_Input Analyte

Signaling pathway for a 'turn-off' sensor based on fluorescence quenching.
Experimental Workflows

The evaluation of a molecular sensor's performance follows a standardized set of experimental procedures. A typical workflow involves the synthesis and characterization of the probe, followed by fluorescence titration experiments to determine its sensitivity and binding affinity for the target analyte. Selectivity is assessed by testing the probe's response to a range of other potentially interfering species.

Experimental_Workflow Start Probe Synthesis & Characterization Stock_Solutions Prepare Stock Solutions (Probe & Analytes) Start->Stock_Solutions Fluorescence_Titration Fluorescence Titration (with target analyte) Stock_Solutions->Fluorescence_Titration Selectivity_Test Selectivity & Interference Tests Stock_Solutions->Selectivity_Test Data_Analysis Data Analysis (LOD, Kₐ, etc.) Fluorescence_Titration->Data_Analysis Selectivity_Test->Data_Analysis End Performance Assessment Data_Analysis->End

General experimental workflow for assessing molecular sensor performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of sensor performance. The following are generalized protocols for key experiments in the assessment of naphthalene-based fluorescent probes.

General Protocol for Fluorescence Titration
  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare a stock solution of the target analyte (e.g., a metal salt) in an appropriate solvent (e.g., deionized water).

    • Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., HEPES, TRIS-HCl).

  • Instrumentation:

    • Use a fluorescence spectrophotometer to record emission spectra.

  • Procedure:

    • Dilute the probe stock solution in the buffer to a working concentration (e.g., 10 µM).

    • Place a known volume of the diluted probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

    • From this titration curve, the binding constant (Kₐ) can be calculated using appropriate binding models (e.g., Benesi-Hildebrand).

    • The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve (LOD = 3σ/k).

General Protocol for Selectivity and Interference Studies
  • Preparation of Solutions:

    • Prepare stock solutions of a range of potentially interfering ions at the same concentration as the target analyte.

  • Procedure for Selectivity Test:

    • To separate solutions of the fluorescent probe, add an excess of each of the interfering ions.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence response in the presence of interfering ions to the response with the target analyte.

  • Procedure for Competition Experiment:

    • To a solution of the fluorescent probe, add the target analyte to elicit a fluorescence response.

    • To this solution, add an excess of a potentially interfering ion.

    • Record the fluorescence emission spectrum and observe any changes in the signal, which would indicate displacement of the target analyte or co-binding.

Conclusion

While this compound is a valuable precursor in various chemical syntheses, its direct application as a molecular sensor is not well-documented. However, the broader family of naphthalene-based fluorescent probes, which can be conceptually derived from such scaffolds, demonstrates significant promise for the sensitive and selective detection of various analytes, particularly metal ions. The performance of these sensors, as quantified by their detection limits, binding constants, and selectivity, is competitive with other classes of fluorescent probes. The underlying signaling mechanisms, such as PET inhibition and fluorescence quenching, provide a rational basis for the design of new and improved sensors. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation and comparison of these powerful analytical tools, paving the way for their application in diverse fields from biomedical research to environmental monitoring.

Safety Operating Guide

Proper Disposal of 1,5-Dimethoxynaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,5-Dimethoxynaphthalene was not located in the available resources. The following guidance is synthesized from the SDS of the structurally related compound, 1,5-Dihydroxynaphthalene, and general safety protocols for naphthalene derivatives and aromatic ethers. These procedures should be considered as a preliminary guide. It is imperative to consult with a certified environmental management professional and to adhere strictly to all local, state, and federal regulations before proceeding with any disposal.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, emphasizing immediate safety protocols and regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is essential that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protective MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes exposed skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust or vapors.
Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and the environment.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and related waste."

    • Do not mix this waste with other chemical waste streams unless explicitly approved by a qualified chemist or a waste management professional.

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal of Unused Product and Contaminated Materials:

    • For the disposal of unadulterated this compound, it should be treated as hazardous waste.

    • All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of in the designated hazardous waste container.[1]

    • The waste container must be kept closed except when adding waste and stored in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal company with as much information as possible about the waste, including its composition and any potential hazards.

    • Naphthalene and its derivatives are often classified as hazardous waste, and their disposal is regulated. Incineration in a rotary kiln or fluidized bed is a common disposal method for such wastes.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general procedure for handling spills of solid naphthalene derivatives can be followed:

  • Preparation: Don all necessary PPE as outlined in the table above. Ensure that spill control materials are readily available.

  • Containment: If a significant amount of solid is spilled, create a dike around the spill using an inert absorbent material to prevent it from spreading.

  • Absorption: Gently cover the spilled material with the absorbent.

  • Collection: Carefully sweep the mixture of the chemical and absorbent into a suitable, labeled, and sealable waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area using a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the waste container.

  • Final Steps: Seal the waste container and store it in a designated hazardous waste accumulation area. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_sds_unavailable SDS Unavailable cluster_disposal_path Disposal Path start Start: Need to Dispose of Chemical sds_check Is a specific SDS available? start->sds_check follow_sds Follow specific disposal instructions in SDS Section 13 sds_check->follow_sds Yes similar_compound Identify structurally similar compounds with available SDS sds_check->similar_compound No ppe Wear appropriate PPE follow_sds->ppe assess_hazards Assess potential hazards based on functional groups and similar compounds similar_compound->assess_hazards consult_professional Consult Environmental Health & Safety (EHS) professional consult_professional->ppe assess_hazards->consult_professional segregate Segregate waste in a labeled, sealed container document Document waste for disposal segregate->document ppe->segregate spill_kit Ensure spill kit is available spill_kit->segregate contact_disposal Contact licensed hazardous waste disposal company end_point End: Waste Disposed contact_disposal->end_point document->contact_disposal

Caption: Decision workflow for chemical waste disposal.

References

Essential Safety and Operational Guide for 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,5-Dimethoxynaphthalene in a laboratory setting. It is designed to offer procedural, step-by-step guidance for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for this compound are not fully detailed in the available resources, it is prudent to treat it as a potentially hazardous substance. Based on recommendations for similar compounds, the following PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved N95 respirator or higher.Minimizes inhalation of fine dust particles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Ensures exposed skin is minimized.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Operational Plan: Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the recommended PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Plan

  • Container: Keep the container tightly closed to prevent contamination.

  • Environment: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from reactive chemicals.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill PPE Don Appropriate PPE Minor_Spill->PPE Proceed with Caution Emergency Contact Emergency Services Major_Spill->Emergency Immediate Action Contain Contain Spill with Inert Absorbent PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste in Sealed Container Clean->Dispose Report Report Incident Dispose->Report Emergency->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is important for its safe handling.

Table 3: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₂O₂PubChem[1]
Molecular Weight 188.22 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 180-184 °CSigma-Aldrich

Logical Relationship of Safety Protocols

The following diagram illustrates the logical flow of safety protocols when working with this compound.

Safety_Protocol_Logic cluster_Preparation Preparation cluster_Handling Handling cluster_Contingency Contingency cluster_Disposal Disposal Review_SDS Review Safety Information Gather_PPE Gather Required PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical (Minimize Dust) Don_PPE->Handle_Chemical Proper_Storage Store Properly Handle_Chemical->Proper_Storage Spill_Response Follow Spill Response Plan Handle_Chemical->Spill_Response If Spill First_Aid Administer First Aid Handle_Chemical->First_Aid If Exposure Segregate_Waste Segregate Waste Handle_Chemical->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_Properly Dispose via Licensed Contractor Label_Waste->Dispose_Properly

Caption: Logical flow of safety procedures for this compound.

References

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